Bop-JF646
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C57H59N9O10SSi |
|---|---|
Molecular Weight |
1090.3 g/mol |
IUPAC Name |
2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylcarbamoyl]benzoate |
InChI |
InChI=1S/C57H59N9O10SSi/c1-78(2)50-31-39(62-24-8-25-62)15-20-45(50)52(46-21-16-40(32-51(46)78)63-26-9-27-63)47-29-37(14-19-44(47)55(69)70)53(67)58-33-38-34-65(61-60-38)41-30-49(66(35-41)77(74,75)43-10-4-3-5-11-43)54(68)59-48(56(71)72)28-36-12-17-42(18-13-36)76-57(73)64-22-6-7-23-64/h3-5,10-21,29,31-32,34,41,48-49H,6-9,22-28,30,33,35H2,1-2H3,(H3-,58,59,67,68,69,70,71,72)/t41-,48+,49+/m1/s1 |
InChI Key |
NHBQNNGTILNQPL-HXFFEZBUSA-N |
Isomeric SMILES |
C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)NCC7=CN(N=N7)[C@@H]8C[C@H](N(C8)S(=O)(=O)C9=CC=CC=C9)C(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)N1CCCC1)C(=O)O)C(=O)[O-])C |
Canonical SMILES |
C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)NCC7=CN(N=N7)C8CC(N(C8)S(=O)(=O)C9=CC=CC=C9)C(=O)NC(CC1=CC=C(C=C1)OC(=O)N1CCCC1)C(=O)O)C(=O)[O-])C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Bop-JF646: A Fluorogenic Probe for Integrin Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties and characteristics of the Bop-JF646 fluorophore, a powerful tool for studying α9β1 and α4β1 integrins. This compound is a conjugate of the integrin inhibitor BOP and the fluorophore Janelia Fluor 646 (JF646), designed for high-contrast imaging in live-cell applications.
Core Spectral Properties and Characteristics
This compound is a fluorogenic probe, meaning its fluorescence is significantly enhanced upon binding to its target integrins. In its unbound state in aqueous solution, the JF646 component of the molecule predominantly exists in a non-fluorescent, spirocyclic lactone form. This minimizes background fluorescence, enabling no-wash experimental setups. Upon binding to the hydrophobic pocket of the integrin, the equilibrium shifts towards the brightly fluorescent, zwitterionic form. This mechanism provides a high signal-to-noise ratio, crucial for sensitive detection and imaging.
The spectral properties of this compound are primarily determined by the JF646 fluorophore, a silicon-rhodamine dye known for its brightness and photostability in the far-red region of the spectrum. This makes it ideal for deep-tissue imaging with reduced phototoxicity and autofluorescence.
Table 1: Spectral Properties of this compound
| Property | Value | Notes |
| Excitation Maximum (λex) | 655 nm[1] | Optimal excitation with a 647 nm laser line. |
| Emission Maximum (λem) | 672 nm[1] | Emits in the far-red spectrum. |
| Quantum Yield (Φ) | 0.54 (for parent JF646)[2] | This value is for the parent fluorophore JF646 in TFE with 0.1% TFA. The quantum yield of this compound is significantly lower in its unbound state and increases upon binding to integrin. Specific values for the bound and unbound conjugate are not readily available in published literature. |
| Molar Extinction Coefficient (ε) | 152,000 M-1cm-1 (for parent JF646)[2] | This value is for the parent fluorophore JF646 in TFE with 0.1% TFA. The extinction coefficient of this compound in its unbound, colorless lactone form is significantly lower in aqueous solution (approximately 5,000 M-1cm-1 for JF646)[3]. |
| Molecular Weight | 1090.3 g/mol | |
| Formula | C57H59N9O10SSi |
Fluorogenic Activation Mechanism
The fluorogenicity of this compound is a key feature that enables high-contrast imaging. The underlying mechanism involves a structural change in the JF646 fluorophore upon binding to its target integrin.
Caption: Fluorogenic mechanism of this compound.
Integrin Binding and Downstream Signaling
This compound is a dual inhibitor of α9β1 and α4β1 integrins. The "BOP" component of the conjugate is responsible for this specific binding. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, and their activation triggers intracellular signaling cascades that regulate cell migration, proliferation, and survival.
Upon binding of a ligand like this compound, integrins can activate downstream signaling pathways. While a definitive pathway for this compound is not fully elucidated, ligation of α9β1 and α4β1 integrins is known to activate common signaling proteins such as Src and Focal Adhesion Kinase (FAK). This can lead to the activation of small GTPases like Rac1, which are crucial for cytoskeletal reorganization and cell migration.
Caption: Potential downstream signaling pathway upon this compound binding.
Experimental Protocols
Accurate characterization of the spectral properties of this compound is essential for its effective use. The following provides a general framework for key experiments.
Measurement of Absorption and Emission Spectra
Objective: To determine the maximal absorption (λex) and emission (λem) wavelengths of this compound in its integrin-bound state.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Prepare a solution of purified α9β1 or α4β1 integrin protein in a suitable buffer (e.g., Tris-HCl with MgCl2 and CaCl2).
-
Mix the this compound stock solution with the integrin solution to achieve a final concentration where the integrin is in molar excess to ensure complete binding of the fluorophore. A typical starting concentration for the probe is in the low micromolar range.
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer to measure the absorbance spectrum.
-
Use a spectrofluorometer to measure the fluorescence emission spectrum.
-
-
Procedure:
-
Absorbance: Scan a range of wavelengths (e.g., 400-800 nm) to identify the peak absorbance.
-
Emission: Excite the sample at its determined λex and scan a range of emission wavelengths (e.g., 600-800 nm) to identify the peak emission.
-
Determination of Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield (Φ) of integrin-bound this compound relative to a known standard.
Methodology:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and similar excitation and emission wavelengths to this compound (e.g., Cresyl Violet or Nile Blue in ethanol).
-
Sample Preparation:
-
Prepare a series of dilutions for both the standard and the this compound-integrin complex with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Data Acquisition:
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical excitation and emission slit widths for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard) where Φ is the quantum yield, Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Caption: Workflow for relative quantum yield determination.
Applications
This compound is a versatile tool for a range of applications in cell biology and drug discovery, including:
-
Live-cell imaging of integrin dynamics: Its brightness and photostability allow for long-term tracking of integrin receptors.
-
Super-resolution microscopy (e.g., STED, PALM, STORM): The far-red emission and photophysical properties of JF646 are well-suited for advanced imaging techniques.
-
Flow cytometry: For quantifying integrin expression on the cell surface.
-
High-throughput screening: The fluorogenic nature of the probe makes it suitable for developing assays to screen for compounds that modulate integrin activity.
Conclusion
This compound offers a significant advantage for studying α9β1 and α4β1 integrins due to its fluorogenic properties, far-red emission, and high photostability. This technical guide provides the foundational knowledge of its spectral characteristics and methodologies for its characterization, empowering researchers to effectively utilize this probe in their investigations of integrin biology and for the development of novel therapeutics.
References
Understanding the Fluorogenic Properties of Bop-JF646: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fluorogenic properties of Bop-JF646, a powerful tool for studying integrin biology. This compound is a fluorescent dual α9β1/α4β1 integrin inhibitor that exhibits fluorescence only upon binding to its target, enabling no-wash, live-cell imaging experiments. This document summarizes key quantitative data, details experimental protocols for characterization, and visualizes the underlying mechanisms and workflows.
Core Concepts: The Fluorogenic Mechanism of this compound
This compound is a conjugate of the integrin inhibitor BOP and the fluorophore Janelia Fluor 646 (JF646). The fluorogenicity of this compound arises from the equilibrium between two states of the JF646 dye: a non-fluorescent, colorless lactone form and a fluorescent, colored zwitterionic form. In aqueous solution, the equilibrium of the free, unbound this compound favors the lactone form. Upon binding to the hydrophobic environment of the integrin's ligand-binding pocket, the equilibrium shifts towards the fluorescent zwitterion, resulting in a significant increase in fluorescence intensity. This "turn-on" mechanism is the basis for its utility in no-wash imaging, as the unbound probe remains dark, minimizing background fluorescence.
Quantitative Data
| Property | Value | Reference |
| Excitation Maximum (λex) | 646 nm | [1][2] |
| Emission Maximum (λem) | 664 nm | [1][2] |
| Quantum Yield (Φ) | 0.54 | [1] |
| Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | |
| Lactone-Zwitterion Equilibrium Constant (KL-Z) | 0.0012 | |
| Reported Absorbance Increase (JF646-HaloTag ligand) | 21-fold upon binding |
Note: The absorbance increase is for the JF646-HaloTag ligand system and serves as an illustrative example of the fluorogenic potential of the JF646 core. The exact fluorescence enhancement for this compound upon binding to integrins may vary.
Experimental Protocols
Characterization of Fluorogenic Properties by Spectrofluorometry
This protocol outlines the steps to quantify the fluorescence enhancement of this compound upon binding to purified integrins.
Materials:
-
This compound
-
Purified recombinant α9β1 or α4β1 integrin protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quartz cuvettes
-
Spectrofluorometer
-
UV-Vis spectrophotometer
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Prepare a stock solution of the purified integrin protein in PBS.
-
Determine the precise concentration of the protein stock solution using a spectrophotometer and the protein's extinction coefficient.
-
-
Measurement of Fluorescence of Unbound this compound:
-
Prepare a dilute solution of this compound in PBS.
-
Record the absorbance spectrum using a UV-Vis spectrophotometer to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Record the fluorescence emission spectrum using a spectrofluorometer with an excitation wavelength of 646 nm.
-
-
Measurement of Fluorescence of Bound this compound:
-
Prepare a solution of the purified integrin protein in PBS.
-
Add a molar excess of this compound to the integrin solution to ensure saturation of binding sites.
-
Incubate the mixture at room temperature for 30 minutes to allow for complete binding.
-
Record the fluorescence emission spectrum under the same conditions as the unbound probe.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the unbound and bound this compound.
-
Calculate the fluorescence enhancement factor by dividing the integrated fluorescence intensity of the bound probe by that of the unbound probe.
-
No-Wash Live-Cell Imaging of Integrins
This protocol describes the use of this compound for visualizing α9β1/α4β1 integrins in live cells without washing steps.
Materials:
-
Cells expressing α9β1 or α4β1 integrins (e.g., K562 cells)
-
This compound
-
Cell culture medium
-
Confocal microscope equipped with a 640 nm or similar laser line and appropriate emission filters.
-
Live-cell imaging chamber
Methodology:
-
Cell Preparation:
-
Plate cells in a live-cell imaging chamber and allow them to adhere overnight.
-
-
Labeling:
-
Prepare a working solution of this compound in pre-warmed cell culture medium at a final concentration of 1-10 µM.
-
Add the this compound solution directly to the cells in the imaging chamber.
-
-
Imaging:
-
Incubate the cells with this compound at 37°C in a 5% CO₂ environment.
-
Immediately begin imaging using a confocal microscope. Excite the sample at ~640 nm and collect the emission between 660-700 nm.
-
Acquire time-lapse images to observe the dynamics of integrin localization and trafficking.
-
-
Controls:
-
Image unlabeled cells to assess autofluorescence.
-
For competition experiments, pre-incubate cells with an unlabeled α9β1/α4β1 integrin inhibitor before adding this compound to confirm binding specificity.
-
Visualizations
Signaling Pathway of α9β1/α4β1 Integrins
Caption: Simplified signaling pathway of α9β1/α4β1 integrins upon ligand binding.
Experimental Workflow for Fluorogenicity Characterization
Caption: Workflow for characterizing the fluorogenic properties of this compound.
Logical Relationship of Fluorogenic Mechanism
Caption: Equilibrium shift underlying the fluorogenic mechanism of this compound.
References
Bop-JF646: A Technical Guide to a Dual α9β1/α4β1 Integrin Inhibitor for Advanced Research
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of Bop-JF646, a fluorescent dual inhibitor of α9β1 and α4β1 integrins. The content herein details the molecule's core properties, quantitative binding data, relevant signaling pathways, and experimental protocols to facilitate its application in a research setting.
Core Compound Characteristics
This compound is a specialized chemical probe engineered for the targeted study of α9β1 and α4β1 integrins.[1][2][3][4] It is synthesized by conjugating BOP, a known dual inhibitor of α9β1/α4β1 integrins, with the Janelia Fluor 646 (JF646) fluorescent dye.[1] A key feature of this compound is its fluorogenic nature; it exhibits minimal fluorescence until it binds to its integrin targets, a property that allows for no-wash live-cell imaging and reduces background signal.
The parent compound, BOP, has been shown to be effective in mobilizing hematopoietic stem cells by targeting these integrins. The α9β1 and α4β1 integrins are heterodimeric transmembrane receptors that play crucial roles in cell adhesion and migration. Their involvement in various pathological processes makes them significant targets for therapeutic research.
Data Presentation: Physicochemical and Binding Properties
The following tables summarize the quantitative data for this compound and its closely related fluorescent analog, R-BC154.
Table 1: Physicochemical and Optical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 1090.3 | |
| Formula | C₅₇H₅₉N₉O₁₀SSi | |
| Purity | ≥90% | |
| Excitation Maximum (λex) | 655 nm | |
| Emission Maximum (λem) | 672 nm | |
| Storage Conditions | Store at -20°C |
Table 2: Binding Affinity of the Related Fluorescent Probe R-BC154
While specific binding affinity data for this compound is not available, the data for R-BC154, a fluorescent analog of BOP, provides valuable insight into the expected binding characteristics.
| Target Integrin | Binding Affinity (Ki) | Cell Line Used | Experimental Conditions | Reference(s) |
| α9β1 | 12.7 nM | Human glioblastoma LN18 | Ca²⁺/Mg²⁺ | |
| α4β1 | 38.0 nM | Human glioblastoma LN18 | Ca²⁺/Mg²⁺ |
Note: The binding affinity of this compound may vary slightly from that of R-BC154 due to the different fluorophore conjugate.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow for this compound.
α9β1 Integrin Signaling Pathway
α4β1 Integrin Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BOP | Integrins | Tocris Bioscience [tocris.com]
- 3. Quantitative methods for analysis of integrin binding and focal adhesion formation on biomaterial surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting and rapid mobilization of endosteal HSC using a small molecule integrin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Bop-JF646: An In-depth Technical Guide for the Study of Integrin Biology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Bop-JF646, a novel fluorescent probe for studying the biology of α9β1 and α4β1 integrins. This compound is a powerful tool for researchers in cell adhesion, immunology, and cancer biology, offering unique advantages for live-cell imaging and flow cytometry applications.
Core Properties of this compound
This compound is a fluorescently labeled dual inhibitor of α9β1 and α4β1 integrins. It is synthesized by conjugating the small molecule integrin inhibitor, BOP, with the bright and photostable Janelia Fluor 646 (JF646) dye. A key feature of this compound is its fluorogenic nature; it exhibits minimal fluorescence until it binds to its integrin targets, thereby enabling no-wash experimental setups and reducing background noise significantly.
Table 1: Technical Specifications of this compound
| Property | Value | Reference |
| Target Integrins | α9β1, α4β1 | |
| Fluorophore | Janelia Fluor 646 | |
| Excitation Maximum (λex) | 655 nm | |
| Emission Maximum (λem) | 672 nm | |
| Molecular Weight | 1090.3 g/mol | |
| Formula | C57H59N9O10SSi | |
| Purity | ≥90% | |
| Storage | Store at -20°C |
Quantitative Data
Table 2: Binding Affinity of the Related Probe R-BC154
| Integrin | Ki (nM) | Conditions | Cell Line | Reference |
| α9β1 | 12.7 | Ca2+/Mg2+ | Human glioblastoma LN18 | |
| α4β1 | 38.0 | Ca2+/Mg2+ | Human glioblastoma LN18 |
These values suggest that this compound likely binds to its target integrins with high, nanomolar affinity, making it a potent and specific tool for their detection and study.
Signaling Pathway
This compound acts as a competitive antagonist, binding to the extracellular domain of α9β1 and α4β1 integrins and thereby blocking the binding of their natural ligands, such as vascular cell adhesion molecule-1 (VCAM-1) and osteopontin. This inhibition prevents downstream signaling cascades that are crucial for cell adhesion, migration, and proliferation.
Experimental Protocols
Detailed methodologies for utilizing this compound in key applications are provided below.
Live-Cell Imaging Protocol
This protocol outlines the use of this compound for visualizing α9β1 and α4β1 integrins in living cells. The fluorogenic nature of the probe allows for a no-wash procedure.
Materials:
-
Cells expressing α9β1 or α4β1 integrins
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Imaging-compatible plates or dishes (e.g., glass-bottom dishes)
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5)
Procedure:
-
Cell Seeding: Seed cells onto imaging plates at a suitable density to allow for individual cell visualization. Allow cells to adhere and grow overnight.
-
Preparation of this compound Staining Solution: Prepare a working solution of this compound in pre-warmed cell culture medium. A starting concentration of 1-10 µM is recommended, but the optimal concentration should be determined empirically for each cell type and experimental setup.
-
Cell Staining: Remove the culture medium from the cells and add the this compound staining solution.
-
Incubation: Incubate the cells at 37°C in a humidified incubator for 30-60 minutes.
-
Imaging: Image the cells directly without washing. Use a fluorescence microscope equipped with a filter set appropriate for JF646 (Excitation: ~640-660 nm, Emission: ~670-720 nm). Acquire images at desired time points to study integrin localization and dynamics.
Flow Cytometry Protocol
This protocol describes the use of this compound for the detection and quantification of α9β1 and α4β1 integrin-expressing cells by flow cytometry.
Materials:
-
Single-cell suspension of cells to be analyzed
-
This compound
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Flow cytometer with a red laser (e.g., 633 nm or 640 nm)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your target cells. Adjust the cell concentration to 1 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Staining: Add this compound to the cell suspension. A final concentration of 1-10 µM is a good starting point, but should be optimized.
-
Incubation: Incubate the cells on ice for 30 minutes, protected from light.
-
Washing (Optional but Recommended): Although this compound is fluorogenic, a wash step can further reduce background for flow cytometry. Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).
-
Analysis: Analyze the stained cells on a flow cytometer using the appropriate laser and emission filter for JF646.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for experiments involving this compound.
This technical guide provides a starting point for researchers interested in utilizing this compound. For optimal results, it is recommended to empirically determine the ideal staining concentrations and incubation times for your specific cell type and experimental conditions.
Bop-JF646: An In-Depth Technical Guide for Cellular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bop-JF646 is a specialized molecular probe designed for the investigation of integrin biology. It is a conjugate of BOP, a potent dual inhibitor of α9β1 and α4β1 integrins, and Janelia Fluor 646 (JF646), a far-red fluorogenic dye. This combination allows for the direct visualization and tracking of these specific integrin subtypes in living cells. A key feature of this compound is its fluorogenicity; it remains non-fluorescent until it binds to its integrin targets, enabling no-wash imaging experiments with a high signal-to-noise ratio. This technical guide provides a comprehensive overview of this compound, its properties, and its applications in cellular biology, complete with detailed experimental protocols and pathway visualizations.
Note: this compound has been withdrawn from sale for commercial reasons[1]. This guide is intended for informational purposes for researchers who may have existing stocks or are interested in the application of similar fluorescently-labeled integrin inhibitors.
Core Properties and Data
This compound combines the inhibitory function of the small molecule BOP with the fluorescent properties of the Janelia Fluor 646 dye. This allows for the precise localization and tracking of α9β1 and α4β1 integrins.
Quantitative Data for this compound and its Components
| Parameter | Value | Notes |
| Target Integrins | α9β1 and α4β1 | Dual inhibitor. |
| Binding Affinity (Kd) of BOP | α9β1: ≤3 pM; α4β1: ≤5 pM | In activating conditions (1 mM Mn2+). This is for the unconjugated BOP inhibitor[2]. |
| Excitation Maximum (λex) | 646 nm[3] | Optimal for excitation with a 647 nm laser line. |
| Emission Maximum (λem) | 664 nm | Emits in the far-red spectrum. |
| Quantum Yield (Φ) | 0.54 | A measure of the efficiency of photon emission after absorption. |
| Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength. |
| Fluorogenicity | Yes | Fluoresces only upon binding to integrins, allowing for no-wash protocols. |
| Cell Permeability | Yes | Suitable for live-cell imaging. |
Signaling Pathway and Mechanism of Action
This compound acts as an antagonist to α9β1 and α4β1 integrins. These integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in cell signaling, migration, and proliferation. By binding to these integrins, this compound blocks their interaction with their natural ligands, such as vascular cell adhesion molecule-1 (VCAM-1) and the alternatively spliced CS1 domain of fibronectin for α4β1, and tenascin-C and osteopontin for α9β1. This inhibition disrupts the downstream signaling cascades that are initiated by integrin clustering and activation.
References
An In-depth Technical Guide to Janelia Fluor Dyes: Focus on BOP-JF646
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of super-resolution microscopy has revolutionized our ability to visualize cellular structures and dynamics with unprecedented detail. Central to this revolution are the development of advanced fluorescent probes with superior photophysical properties. The Janelia Fluor® (JF) dyes, developed at the Janelia Research Campus, represent a significant leap forward in this field. These dyes are based on a rhodamine scaffold and are engineered for exceptional brightness, photostability, and cell permeability, making them ideal for a wide range of imaging applications, including live-cell and single-molecule imaging.[1]
A key innovation in the Janelia Fluor dye series is the strategic substitution with azetidine rings, which enhances their quantum yield and photostability compared to traditional rhodamine dyes.[2] This guide focuses on a specific and powerful application of this technology: BOP-JF646, a fluorescent dual inhibitor of α9β1/α4β1 integrins. By conjugating the potent and selective BOP (N-(benzenesulfonyl)-L-prolyl-L-O-(1-pyrrolidinylcarbonyl)tyrosine) inhibitor to the far-red Janelia Fluor 646 (JF646) dye, researchers have a powerful tool to visualize and track integrin dynamics in living cells with high fidelity.[3]
This technical guide will provide an in-depth overview of the core properties of JF646 and this compound, detailed experimental protocols for their use, and a discussion of their applications in studying integrin biology.
Core Technology: Janelia Fluor 646 and BOP Conjugation
Janelia Fluor 646 (JF646) is a silicon-rhodamine (SiR) based dye that exhibits excitation and emission in the far-red region of the spectrum. This spectral profile is highly advantageous for cellular imaging as it minimizes cellular autofluorescence and reduces phototoxicity, enabling longer-term live-cell experiments.
The BOP moiety is a small molecule inhibitor that targets two specific integrin heterodimers: α9β1 and α4β1. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion and play crucial roles in a myriad of cellular processes, including migration, proliferation, and signal transduction. The BOP inhibitor functions by binding to these integrins and preventing their interaction with their natural ligands.
The conjugation of BOP to JF646 creates a fluorogenic probe. This means that the fluorescence of JF646 is significantly enhanced upon binding to its target integrins. This property is highly desirable for "no-wash" imaging protocols, as it reduces background fluorescence from unbound probes, thereby increasing the signal-to-noise ratio.
Quantitative Data Presentation
A clear understanding of the photophysical properties of fluorescent probes is essential for designing and interpreting imaging experiments. The table below summarizes the key quantitative data for the parent Janelia Fluor 646 dye and the this compound conjugate.
| Property | Janelia Fluor 646 (JF646) | This compound |
| Excitation Maximum (λex) | 646 nm | 655 nm |
| Emission Maximum (λem) | 664 nm | 672 nm |
| Molar Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | Not Publicly Available |
| Quantum Yield (Φ) | 0.54 | Not Publicly Available |
| Reactive Group | N/A (Parent Dye) | BOP (Integrin Inhibitor) |
| Target | N/A (Parent Dye) | α9β1/α4β1 Integrins |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving Janelia Fluor dyes and the investigation of integrins.
Protocol 1: General Live-Cell Imaging with this compound
This protocol outlines a general procedure for staining and imaging live cells with this compound to visualize α9β1/α4β1 integrins.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope equipped with appropriate filters for far-red imaging (e.g., Cy5 filter set)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to create a 1 mM stock solution. Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish or coverslip suitable for microscopy.
-
Prepare Staining Solution: On the day of the experiment, dilute the 1 mM this compound stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting concentration of 1-10 µM is recommended, but the optimal concentration should be determined empirically for each cell type and experimental condition.
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the this compound staining solution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The optimal incubation time may vary depending on the cell type.
-
Washing (Optional for No-Wash Imaging): Due to the fluorogenic nature of this compound, a washing step may not be necessary. However, if high background is observed, gently wash the cells two to three times with pre-warmed PBS or complete culture medium.
-
Imaging: Replace the wash solution with fresh, pre-warmed complete culture medium (phenol red-free medium is recommended to reduce background fluorescence). Image the cells using a fluorescence microscope with appropriate excitation and emission filters for JF646 (e.g., excitation around 640-650 nm and emission collection around 660-700 nm).
Protocol 2: Labeling of HaloTag Fusion Proteins with JF646-HaloTag® Ligand
This protocol describes the labeling of cells expressing a protein of interest fused to the HaloTag® protein with a JF646-HaloTag® ligand.
Materials:
-
JF646-HaloTag® Ligand
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Cells expressing a HaloTag® fusion protein cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of the JF646-HaloTag® ligand in anhydrous DMSO, typically at a concentration of 1 mM.
-
Cell Preparation: Seed cells expressing the HaloTag® fusion protein on a suitable imaging dish or coverslip and allow them to adhere and grow.
-
Prepare Labeling Solution: Dilute the JF646-HaloTag® ligand stock solution in pre-warmed complete culture medium to a final concentration. A typical starting concentration is 1-5 µM, but this should be optimized.
-
Cell Labeling: Replace the culture medium with the labeling solution and incubate the cells for 15-30 minutes at 37°C.
-
Washing: Remove the labeling solution and wash the cells three times with pre-warmed complete culture medium to remove any unbound ligand.
-
Imaging: Add fresh, pre-warmed medium to the cells and proceed with imaging on a fluorescence microscope.
Mandatory Visualizations
Signaling Pathway: Integrin Activation and Downstream Signaling
Integrins exist in an inactive, bent conformation. "Inside-out" signaling, often initiated by intracellular signals, leads to a conformational change, extending the integrin into an active, high-affinity state. Upon binding to extracellular matrix (ECM) ligands, "outside-in" signaling is triggered, leading to the recruitment of various signaling and scaffolding proteins to the cytoplasmic tail of the integrin. This clustering initiates downstream signaling cascades that regulate cell behavior.
Caption: Integrin inside-out and outside-in signaling pathways.
Experimental Workflow: Live-Cell Imaging of Integrin Dynamics with this compound
The following workflow illustrates the key steps in an experiment designed to study the dynamics of α9β1/α4β1 integrins in live cells using this compound.
Caption: Workflow for imaging integrin dynamics using this compound.
Conclusion
This compound represents a powerful tool for researchers in cell biology and drug discovery, enabling the direct visualization of α9β1/α4β1 integrin dynamics in living cells. Its fluorogenic nature and the superior photophysical properties of the Janelia Fluor 646 dye allow for high-contrast, long-term imaging with minimal perturbation to the cellular system. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the successful application of this innovative fluorescent probe, paving the way for new discoveries in the complex field of integrin biology. The continued development of such sophisticated chemical tools will undoubtedly push the boundaries of our understanding of cellular function in both health and disease.
References
Bop-JF646: A Technical Guide to No-Wash Live-Cell Imaging of Integrin Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Bop-JF646, a novel fluorogenic probe designed for real-time, no-wash imaging of α9β1 and α4β1 integrin receptors in living cells. This compound is a powerful tool for studying integrin trafficking, function, and modulation by therapeutic agents. Its unique fluorogenic properties, exceptional brightness, and photostability make it an ideal candidate for a range of applications, from basic research to high-throughput drug screening. This document details the core principles of this compound, its photophysical and chemical properties, comprehensive experimental protocols, and its applications in drug development.
Introduction to this compound
This compound is a highly specific, cell-permeable fluorescent probe that combines a potent dual inhibitor of α9β1/α4β1 integrins, known as "BOP", with the bright, far-red fluorophore, Janelia Fluor 646 (JF646).[1][2] The key innovation of this compound lies in its fluorogenic nature; it exhibits minimal fluorescence until it binds to its integrin targets, leading to a significant increase in quantum yield.[1] This "turn-on" mechanism eliminates the need for wash-out steps, which are often required with traditional fluorescent probes to reduce background signal. The ability to perform no-wash imaging simplifies experimental workflows, minimizes cell perturbation, and enables the continuous tracking of integrin dynamics over extended periods.
The far-red emission of the JF646 dye minimizes phototoxicity and cellular autofluorescence, making it particularly well-suited for sensitive live-cell imaging applications. Furthermore, the high photostability of JF646 allows for long-term time-lapse imaging and advanced microscopy techniques such as super-resolution microscopy.
Core Mechanism and Signaling Pathway
The functionality of this compound is rooted in the specific interaction between the BOP inhibitor and the target integrins, which triggers a conformational change in the JF646 fluorophore, leading to a dramatic increase in its fluorescence.
Mechanism of Action
The BOP component of the probe is a high-affinity ligand for the α9β1 and α4β1 integrin heterodimers. Upon introduction to a cellular environment, this compound freely diffuses across the cell membrane. When it encounters its target integrins, the BOP moiety binds to the receptor's extracellular domain. This binding event restricts the rotational freedom of the JF646 fluorophore, forcing it from a non-fluorescent, twisted intramolecular charge transfer (TICT) state into a planar and highly fluorescent conformation. This process is reversible, allowing for the dynamic tracking of receptor-ligand interactions.
α4β1 and α9β1 Integrin Signaling Pathway
α4β1 and α9β1 integrins are key cell adhesion molecules involved in a multitude of physiological and pathological processes, including immune cell trafficking, inflammation, and cancer metastasis. Upon binding to their extracellular matrix (ECM) ligands, such as fibronectin and VCAM-1, or to the this compound probe, these integrins cluster on the cell surface and initiate a cascade of intracellular signals. This signaling network, broadly known as outside-in signaling, regulates cell survival, proliferation, migration, and gene expression.
Figure 1: Simplified α4β1/α9β1 integrin signaling pathway upon ligand binding.
Quantitative Data and Photophysical Properties
The performance of a fluorescent probe is defined by its photophysical characteristics. This compound, leveraging the Janelia Fluor 646 dye, exhibits exceptional properties for live-cell imaging.
| Property | This compound | Janelia Fluor 646 (Free Dye) |
| Excitation Maximum (λex) | 655 nm | 646 nm |
| Emission Maximum (λem) | 672 nm | 664 nm |
| Molar Extinction Coefficient (ε) | Not specified | 152,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | Increases upon binding | 0.54 |
| Molecular Weight | 1090.3 g/mol | Not applicable |
| Formula | C₅₇H₅₉N₉O₁₀SSi | Not applicable |
Experimental Protocols
The following protocols provide a general framework for using this compound in no-wash live-cell imaging experiments. Optimization may be required depending on the cell type and experimental goals.
Reagent Preparation
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture.
No-Wash Live-Cell Imaging Protocol
References
Methodological & Application
Application Notes and Protocols for Single-Molecule Tracking of Integrins using JF646-HaloTag
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the fluorescent probe JF646 in conjunction with HaloTag technology for single-molecule tracking (SMT) of integrin receptors on the surface of living cells. This powerful technique allows for the direct observation and quantification of individual integrin molecule dynamics, providing insights into their function in cell adhesion, migration, and signaling.
Introduction to Integrin Single-Molecule Tracking
Integrins are transmembrane heterodimeric receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions.[1] Their dynamic behavior, including diffusion on the cell membrane and interactions with other molecules, is crucial for their function. Single-molecule tracking allows for the precise measurement of these dynamics, which are often averaged out in ensemble measurements. By labeling integrins with a bright and photostable fluorophore like JF646, individual molecules can be visualized and their trajectories tracked over time, revealing information about their diffusion, confinement, and binding events.
The HaloTag is a self-labeling protein tag that covalently binds to synthetic fluorescent ligands, such as JF646.[2] This system allows for specific and robust labeling of target proteins, like integrins, for live-cell imaging.[3]
Key Applications
-
Characterizing Integrin Dynamics: Quantify the diffusion coefficients and motion types of different integrin subtypes in various cellular contexts.
-
Investigating Integrin Clustering: Analyze the formation and dynamics of integrin nanoclusters, which are crucial for focal adhesion formation.[4]
-
Studying Drug Effects: Assess how small molecules or therapeutic antibodies alter the mobility and organization of integrins.
-
Elucidating Signaling Pathways: Correlate changes in integrin dynamics with downstream signaling events.
Data Presentation
The following table summarizes quantitative data obtained from single-molecule tracking studies of integrins. This data can serve as a reference for expected values in your experiments.
| Parameter | Integrin Subtype | Cell Type | Measured Value | Reference |
| Diffusion Coefficient (D) | ||||
| Free Diffusion | αvβ3 | - | 1 µm²/s | [5] |
| Slow Diffusion (within adhesions) | αvβ3 | - | < 0.1 µm²/s | |
| Mobile Fraction | β1 | MCF10A | Significantly enhanced in EMT | |
| Residence Time | ||||
| Immobilization in Focal Adhesions | β1 | - | < 80 s | |
| Immobilization in Focal Adhesions | β3 | - | < 80 s | |
| FAK at Focal Adhesions | - | Renal Epithelial Cells | ~60 s | |
| Paxillin at Focal Adhesions | - | Renal Epithelial Cells | ~100 s |
Experimental Protocols
Protocol 1: Generation of Halo-Tagged Integrin Expressing Cell Lines
Objective: To create stable cell lines expressing an integrin of interest fused with a HaloTag for subsequent labeling and imaging.
Materials:
-
Mammalian expression vector with a HaloTag sequence (e.g., pHTN HaloTag® CMV-neo Vector)
-
Full-length cDNA of the integrin subunit of interest
-
Restriction enzymes and ligase
-
Mammalian cell line of choice (e.g., U2OS, HeLa, fibroblasts)
-
Transfection reagent
-
Selection antibiotic (e.g., G418)
-
Cell culture medium and supplements
-
Fluorescence-activated cell sorting (FACS) instrument
Methodology:
-
Cloning: Subclone the integrin cDNA into the HaloTag expression vector to generate a fusion construct (e.g., Integrin-HaloTag). It is recommended to place the HaloTag on the extracellular domain for accessibility to cell-impermeable dyes.
-
Transfection: Transfect the chosen mammalian cell line with the integrin-HaloTag construct using a suitable transfection reagent.
-
Selection: Two days post-transfection, begin selection with the appropriate antibiotic (e.g., G418) to generate a stable cell line.
-
Verification of Expression: Confirm the expression and correct localization of the Halo-tagged integrin using immunofluorescence or by labeling with a cell-permeable HaloTag ligand and imaging.
-
FACS Sorting (Optional but Recommended): To ensure a homogenous population of cells with physiological expression levels, sort the stable cell line using FACS based on the fluorescence intensity of a HaloTag ligand.
Protocol 2: Labeling of Halo-Tagged Integrins with JF646 for SMT
Objective: To specifically and sparsely label Halo-tagged integrins on the cell surface with JF646 for single-molecule tracking.
Materials:
-
Cells stably expressing Halo-tagged integrin
-
JF646-HaloTag ligand
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Preparation of JF646 Stock Solution: Dissolve the JF646-HaloTag ligand in DMSO to a stock concentration of 1 mM. Aliquot and store at -20°C, protected from light and moisture.
-
Cell Seeding: Seed the Halo-tagged integrin-expressing cells onto glass-bottom dishes suitable for high-resolution microscopy. Allow cells to adhere and grow to 50-70% confluency.
-
Preparation of Labeling Solution: Dilute the JF646-HaloTag ligand stock solution in pre-warmed live-cell imaging medium to a final concentration in the range of 1-100 pM. The optimal concentration needs to be determined empirically to achieve a sparse labeling density suitable for SMT.
-
Labeling:
-
Wash the cells once with pre-warmed PBS.
-
Replace the PBS with the labeling solution.
-
Incubate the cells for 15-30 minutes at 37°C and 5% CO2.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with pre-warmed live-cell imaging medium, with a 5-minute incubation between each wash, to remove unbound dye.
-
-
Imaging: The cells are now ready for single-molecule tracking microscopy. Perform imaging in live-cell imaging medium.
Protocol 3: Single-Molecule Tracking Microscopy and Data Acquisition
Objective: To acquire time-lapse image series of individual JF646-labeled integrin molecules.
Materials:
-
Total internal reflection fluorescence (TIRF) microscope or a highly inclined and laminated optical sheet (HILO) microscope equipped with:
-
A high numerical aperture objective (e.g., 100x, NA ≥ 1.45)
-
A 640 nm laser for excitation
-
An EMCCD or sCMOS camera for sensitive detection
-
Environmental chamber to maintain 37°C and 5% CO2
-
Methodology:
-
Microscope Setup: Equilibrate the microscope and the environmental chamber to 37°C and 5% CO2.
-
Cell Mounting: Place the glass-bottom dish with the labeled cells on the microscope stage.
-
Image Acquisition:
-
Locate a cell with a suitable sparse distribution of fluorescent spots.
-
Set the laser power to an appropriate level to achieve a good signal-to-noise ratio without causing rapid photobleaching.
-
Acquire a time-lapse series of images (typically 1000-5000 frames) at a high frame rate (e.g., 20-100 Hz). The acquisition speed should be adjusted based on the expected mobility of the integrins.
-
-
Data Storage: Save the acquired image series for subsequent analysis.
Protocol 4: Data Analysis of Single-Molecule Trajectories
Objective: To extract quantitative information about integrin dynamics from the acquired image series.
Software:
-
ImageJ/Fiji with tracking plugins (e.g., TrackMate)
-
MATLAB-based custom scripts or other specialized tracking and analysis software (e.g., u-track, OneFlowTraX).
Methodology:
-
Localization: Detect the precise location of each fluorescent spot in every frame of the image series with sub-pixel accuracy, typically by fitting a 2D Gaussian function to the point spread function (PSF) of each molecule.
-
Tracking: Connect the localized positions of the same molecule in consecutive frames to reconstruct its trajectory. This is often done using algorithms that minimize the displacement of particles between frames.
-
Mean Squared Displacement (MSD) Analysis: For each trajectory, calculate the MSD as a function of time lag (τ). The MSD plot can be used to determine the diffusion coefficient (D) and the type of motion (e.g., free diffusion, confined diffusion, directed motion).
-
Trajectory Analysis:
-
Diffusion Coefficient Distribution: Generate a distribution of diffusion coefficients from all trajectories to identify different mobility populations.
-
Confinement Analysis: Identify regions of confined movement, which may correspond to integrin clustering or interaction with the cytoskeleton.
-
Residence Time Analysis: For molecules that become transiently immobile (e.g., within focal adhesions), calculate the duration of these immobile states.
-
Visualizations
Integrin Signaling Pathway
Caption: Integrin outside-in and inside-out signaling pathways.
Experimental Workflow for Integrin SMT
Caption: Experimental workflow for single-molecule tracking of integrins.
References
- 1. Super-long single-molecule tracking reveals dynamic-anchorage-induced integrin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel ecto-tagged integrins reveal their trafficking in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New perspectives on integrin-dependent adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in single-molecule integrin dynamics linked to local cellular behavior - PMC [pmc.ncbi.nlm.nih.gov]
Bop-JF646: Application Notes and Protocols for Studying Cell Migration and Adhesion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Bop-JF646, a potent and fluorogenic dual inhibitor of α9β1 and α4β1 integrins, in the study of cell migration and adhesion. The inherent fluorescence of the JF646 dye, which intensifies upon binding to its target integrins, enables no-wash, live-cell imaging, making it an exceptional tool for dynamic cellular assays.
Introduction to this compound
This compound is a chemical probe consisting of the small molecule integrin inhibitor BOP (Biphenyl-2-yl-carbamic acid 1-(3,5-dichloro-benzenesulfonyl)-4-hydroxy-piperidin-4-ylmethyl-amide) conjugated to the bright and photostable Janelia Fluor® 646 (JF646) dye. This probe selectively targets α9β1 and α4β1 integrins, which are critically involved in cell-cell and cell-extracellular matrix (ECM) interactions that govern cell migration and adhesion. A key feature of this compound is its fluorogenic nature; it exhibits minimal fluorescence in its unbound state and fluoresces brightly upon binding to the integrin targets, thus enabling the visualization and tracking of these integrins in living cells with a high signal-to-noise ratio without the need for wash steps.[1][2]
Key Properties of this compound:
-
Fluorophore: Janelia Fluor® 646.
-
Optical Properties: Excitation maximum at 655 nm and emission maximum at 672 nm.[1]
-
Key Feature: Fluorogenic, enabling no-wash live-cell imaging.
-
Applications: Confocal microscopy, super-resolution microscopy (SRM), and flow cytometry.
Signaling Pathways and Experimental Workflows
Integrin Signaling in Cell Migration and Adhesion
Integrins are transmembrane receptors that, upon binding to ECM ligands, cluster and recruit a multitude of signaling and adaptor proteins to form focal adhesions. This clustering initiates intracellular signaling cascades that regulate the actin cytoskeleton, leading to cell protrusion, contraction, and ultimately, migration. The diagram below illustrates a simplified model of the signaling pathway initiated by α4/α9 integrin engagement.
Caption: Integrin signaling pathway initiated by ECM binding and inhibited by this compound.
Application: Live-Cell Imaging of Integrin Dynamics in Cell Adhesion
This protocol describes the use of this compound to visualize the dynamics of α9β1/α4β1 integrin clustering during cell adhesion and spreading on an ECM-coated surface.
Experimental Protocol: Cell Adhesion and Spreading Assay
-
Plate Coating: Coat glass-bottom dishes or chamber slides with an appropriate ECM protein (e.g., 10 µg/mL Fibronectin or VCAM-1) overnight at 4°C.
-
Cell Culture: Culture cells of interest (e.g., leukocytes, melanoma cells) to 70-80% confluency.
-
Cell Preparation: Detach cells gently using a non-enzymatic cell dissociation solution. Wash and resuspend cells in serum-free media.
-
Labeling: Add this compound to the cell suspension at a final concentration of 100-500 nM. Incubate for 15-30 minutes at 37°C.
-
Seeding: Seed the this compound-labeled cells onto the ECM-coated dishes.
-
Imaging: Immediately begin live-cell imaging using a confocal or TIRF microscope equipped with a 647 nm laser line for excitation and appropriate emission filters. Acquire images every 1-5 minutes for 1-2 hours to observe cell spreading and the formation of focal adhesions.
-
Data Analysis: Quantify the fluorescence intensity and area of integrin clusters over time using image analysis software such as ImageJ/Fiji.
Expected Quantitative Data
The following table presents hypothetical data from a cell spreading experiment, comparing a control cell line to one with a knockdown of a key adhesion-related protein.
| Parameter | Control Cells | Knockdown Cells |
| Time to Initial Spreading (min) | 15 ± 3 | 28 ± 5 |
| Maximum Cell Area (µm²) | 1250 ± 150 | 800 ± 120 |
| Number of Focal Adhesions per Cell | 45 ± 8 | 22 ± 6 |
| Average Focal Adhesion Area (µm²) | 2.8 ± 0.5 | 1.5 ± 0.4 |
| Mean this compound Intensity at Adhesions | 1800 ± 250 | 950 ± 180 |
Experimental Workflow Diagram
References
Illuminating the Mechanical World of Integrins with Bop-JF646: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrins, a diverse family of heterodimeric transmembrane receptors, are central players in cell adhesion and mechanotransduction. They form the crucial link between the extracellular matrix (ECM) and the intracellular cytoskeleton, enabling cells to sense and respond to mechanical cues from their environment. This dynamic interplay, known as mechanobiology, governs a wide array of cellular processes, including migration, proliferation, differentiation, and tissue morphogenesis. Dysregulation of integrin-mediated mechanotransduction is implicated in various pathologies, including cancer and fibrosis.
Bop-JF646 is a powerful tool for investigating the intricate world of integrin mechanobiology. This fluorescent probe is a dual inhibitor of α9β1 and α4β1 integrins, conjugated to the bright and photostable Janelia Fluor 646 (JF646) dye.[1] A key feature of this compound is its fluorogenic nature; it exhibits minimal fluorescence until it binds to its target integrins, thereby enabling no-wash, live-cell imaging with a high signal-to-noise ratio.[1] These characteristics make this compound an ideal candidate for advanced microscopy techniques aimed at elucidating the real-time dynamics of integrin activation and clustering in response to mechanical stimuli.
These application notes provide a comprehensive guide to utilizing this compound for the investigation of integrin mechanobiology, complete with detailed experimental protocols and data presentation formats.
Quantitative Data Summary
Effective experimental design and interpretation require a clear understanding of the probe's properties and the typical forces involved in integrin mechanotransduction.
| Parameter | Value | Reference |
| This compound Target | α9β1/α4β1 Integrins | [1] |
| Fluorophore | Janelia Fluor 646 (JF646) | [1] |
| Excitation Maximum (λex) | 655 nm | [1] |
| Emission Maximum (λem) | 672 nm | |
| Key Feature | Fluorogenic (fluoresces upon binding) | |
| Recommended Storage | -20°C | |
| Molecular Weight | 1090.3 g/mol | |
| Formula | C₅₇H₅₉N₉O₁₀SSi |
| Mechanotransduction Parameters | Value Range | Reference |
| Integrin Loading Rate | 0.5 - 4 pN/s | |
| Force required for Talin unfolding | > 5 pN | |
| Single Integrin-Ligand Bond Strength | 20 - 100 pN |
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in integrin mechanobiology, the following diagrams illustrate key signaling pathways and a general experimental workflow for using this compound.
Experimental Protocols
Here, we provide detailed protocols for key experiments utilizing this compound to investigate the mechanobiology of integrins.
Protocol 1: Live-Cell Imaging of Integrin Dynamics with this compound
This protocol outlines the fundamental steps for labeling live cells with this compound and observing integrin localization and dynamics.
Materials:
-
Cells expressing α9β1 or α4β1 integrins
-
Glass-bottom imaging dishes
-
Complete cell culture medium
-
This compound
-
DMSO
-
Confocal or Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:
-
Cell Seeding: Plate cells on glass-bottom imaging dishes at a suitable density to allow for individual cell imaging. Culture overnight to ensure adherence.
-
Preparation of this compound Staining Solution:
-
Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
For a working concentration, dilute the stock solution in pre-warmed complete cell culture medium. A starting concentration of 1-10 µM is recommended, but should be optimized for your specific cell type and experimental conditions. A 10 µM concentration has been used for the analogous probe, BOP-JF549.
-
-
Cell Labeling:
-
Aspirate the culture medium from the cells.
-
Add the this compound staining solution to the cells.
-
Incubate at 37°C in a CO₂ incubator for 30-60 minutes.
-
-
Imaging:
-
Due to the fluorogenic nature of this compound, washing is not strictly necessary. However, to reduce background for sensitive applications like single-molecule tracking, you may wash the cells once with pre-warmed culture medium.
-
Mount the imaging dish on a confocal or TIRF microscope equipped with a 647 nm laser line for excitation and appropriate emission filters (e.g., 660-720 nm).
-
Acquire images to observe the localization of this compound-labeled integrins. For dynamic studies, acquire time-lapse series.
-
Protocol 2: Investigating Integrin Response to Mechanical Stimulation using TIRF Microscopy
This protocol details how to apply a localized mechanical force to a cell labeled with this compound and visualize the subsequent integrin dynamics at the cell-substrate interface using TIRF microscopy.
Materials:
-
Cells labeled with this compound (as per Protocol 1)
-
TIRF microscope integrated with an Atomic Force Microscope (AFM) or magnetic tweezers setup
-
Fibronectin-coated AFM cantilever or magnetic beads
Procedure:
-
Cell Preparation: Label cells with this compound as described in Protocol 1.
-
Microscope Setup:
-
Mount the imaging dish on the TIRF microscope.
-
Identify a suitable cell for stimulation.
-
-
Baseline Imaging: Acquire a time-lapse series of TIRF images to establish the baseline distribution and dynamics of this compound-labeled integrins in an unstimulated state.
-
Application of Mechanical Force:
-
Using AFM:
-
Bring a fibronectin-coated AFM cantilever into contact with the apical surface of the cell.
-
Apply a defined force (e.g., in the piconewton to nanonewton range) by indenting the cell or by pulling vertically.
-
-
Using Magnetic Tweezers:
-
Introduce fibronectin-coated magnetic beads to the cell culture. Allow them to bind to the cell surface.
-
Position the magnetic tweezers' tip near a bead on the target cell and apply a magnetic field to exert a pulling force.
-
-
-
Post-Stimulation Imaging: Immediately following the application of force, and during sustained force application, acquire a time-lapse TIRF image series to visualize the recruitment, clustering, and dynamics of this compound-labeled integrins in response to the mechanical stimulus.
-
Data Analysis:
-
Quantify changes in fluorescence intensity in the region of force application as a measure of integrin recruitment.
-
Perform single-particle tracking (SPT) on individual fluorescent spots to analyze changes in integrin diffusion and confinement.
-
Protocol 3: FRET-Based Analysis of Integrin Conformational Change
This protocol describes a Förster Resonance Energy Transfer (FRET) based assay to monitor conformational changes in integrins upon activation, which can be induced by mechanical stimuli. This requires a FRET pair, where this compound can potentially act as the acceptor if a suitable donor-labeled ligand or antibody is available.
Materials:
-
Cells expressing the target integrin
-
This compound (acceptor)
-
A fluorescently labeled ligand or antibody for the target integrin with a donor fluorophore (e.g., with an emission spectrum that overlaps with the excitation spectrum of JF646)
-
A fluorescence microscope capable of FRET imaging (e.g., with appropriate filter sets and a method for acceptor photobleaching or sensitized emission measurement)
Procedure:
-
Cell Preparation and Labeling:
-
Plate cells on an imaging dish.
-
Incubate the cells with the donor-labeled ligand/antibody to label the integrins.
-
Wash the cells to remove unbound donor probes.
-
Subsequently, label the cells with this compound as described in Protocol 1.
-
-
FRET Imaging:
-
Mount the dish on the FRET-capable microscope.
-
Acquire images in the donor, acceptor, and FRET channels before applying any stimulus.
-
-
Inducing Integrin Activation:
-
Apply a mechanical stimulus as described in Protocol 2.
-
Alternatively, use a chemical agonist (e.g., Mn²⁺) to induce integrin activation.
-
-
Post-Stimulation FRET Imaging: Acquire images in the donor, acceptor, and FRET channels during and after stimulation.
-
Data Analysis:
-
Calculate the FRET efficiency. A change in FRET efficiency upon stimulation indicates a change in the distance between the donor and acceptor fluorophores, reflecting a conformational change in the integrin. An increase in the distance between the integrin headgroup (labeled with the donor) and the cell membrane (where this compound is bound) upon activation would lead to a decrease in FRET.
-
Conclusion
This compound offers a valuable tool for dissecting the complex and dynamic processes of integrin mechanobiology. Its fluorogenic properties are particularly advantageous for live-cell imaging, minimizing background fluorescence and enabling long-term observation with reduced phototoxicity. By combining this compound with advanced microscopy techniques and methods for applying mechanical stimuli, researchers can gain unprecedented insights into how cells sense and respond to their physical environment. The protocols provided here serve as a starting point for designing and executing a wide range of experiments aimed at unraveling the molecular mechanisms of integrin-mediated mechanotransduction, with potential implications for understanding disease progression and developing novel therapeutic strategies.
References
Application Notes and Protocols for Long-Term Tracking of Integrin Receptor Dynamics using Bop-JF646
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bop-JF646 , a high-performance, fluorogenic probe, for the long-term tracking and analysis of α9β1 and α4β1 integrin receptor dynamics in live cells. The protocols detailed below cover cell preparation, labeling, long-term imaging, and data analysis, enabling researchers to investigate the intricate roles of these integrins in various biological processes.
Introduction to this compound
This compound is a fluorescent probe specifically designed for the study of α9β1 and α4β1 integrins.[1] It is a conjugate of BOP, a dual inhibitor of these integrins, and the Janelia Fluor 646 (JF646) dye.[1] A key feature of this compound is its fluorogenic nature; it exhibits minimal fluorescence until it binds to its target integrins, thereby significantly reducing background noise and eliminating the need for wash steps in many imaging protocols.[1] Its brightness and high photostability make it an ideal tool for long-term live-cell imaging and single-molecule tracking experiments.[1]
Data Presentation
Photophysical and Chemical Properties of this compound
| Property | Value | Reference |
| Target Integrins | α9β1, α4β1 | [1] |
| Excitation Maximum (λabs) | 655 nm | |
| Emission Maximum (λem) | 672 nm | |
| Closest Laser Line | 647 nm | |
| Molecular Weight | 1090.3 g/mol | |
| Formula | C57H59N9O10SSi | |
| Purity | ≥90% (HPLC) | |
| Storage | Store at -20°C |
Representative Quantitative Data from Integrin Tracking Studies
Note: Specific quantitative data from long-term tracking experiments using this compound is not yet widely published. The following table provides illustrative data from single-molecule tracking of integrins using other high-performance fluorescent probes to demonstrate the types of quantitative information that can be obtained.
| Parameter | Representative Value Range | Biological Context | Reference (for methodology) |
| Diffusion Coefficient (D) | 0.1 - 1.0 µm²/s | Mobility of integrin receptors in the plasma membrane. Slower diffusion may indicate confinement in adhesion sites. | |
| Mobile Fraction | 60 - 90% | The percentage of integrin receptors that are free to move within the membrane over the observation period. | |
| Residence Time in Adhesions | 1 - 10 seconds | The duration that individual integrin molecules remain within a focal adhesion, reflecting binding dynamics. | |
| Binding/Unbinding Rates (kon/koff) | Varies with ligand and activation state | Kinetics of integrin interaction with extracellular matrix components or other cell surface receptors. |
Signaling Pathways
The following diagrams illustrate the key signaling pathways initiated by the activation of α9β1 and α4β1 integrins, the targets of this compound.
References
Application Notes and Protocols for Integrin Expression Analysis using Bop-JF646 by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrins are a family of transmembrane heterodimeric receptors that play a crucial role in cell adhesion, migration, proliferation, and signaling.[1][2] The expression levels and activation status of specific integrins are often altered in various physiological and pathological processes, including cancer progression, inflammation, and fibrosis, making them attractive therapeutic targets and diagnostic markers. Flow cytometry is a powerful technique for the rapid, quantitative, and multi-parametric analysis of protein expression on a single-cell basis.[1][3][4] This document provides a detailed protocol for the use of Bop-JF646, a novel fluorescent probe, for the analysis of α9β1 and α4β1 integrin expression by flow cytometry.
This compound is a fluorogenic probe comprising a potent dual α9β1/α4β1 integrin inhibitor (BOP) conjugated to the bright and photostable Janelia Fluor 646 dye. A key advantage of this compound is its fluorogenic nature; it only becomes fluorescent upon binding to its target integrins, which minimizes background fluorescence and allows for no-wash staining protocols, simplifying the experimental workflow. With an excitation maximum at 655 nm and an emission maximum at 672 nm, this compound is well-suited for detection in the red channel of most standard flow cytometers.
Experimental Protocols
This protocol outlines the necessary steps for staining suspended cells with this compound for the analysis of α9β1 and α4β1 integrin expression using flow cytometry.
Materials:
-
This compound
-
Cells of interest (suspension or adherent)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
Trypsin-EDTA or other non-enzymatic cell dissociation solutions (for adherent cells)
-
7-AAD or Propidium Iodide (PI) for viability staining
-
Flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm)
Cell Preparation:
-
For suspension cells:
-
Harvest cells by centrifugation at 300-400 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in cold Flow Cytometry Staining Buffer.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
For adherent cells:
-
Wash cells with PBS.
-
Detach cells using a gentle non-enzymatic cell dissociation solution to preserve cell surface epitopes. If trypsin is used, ensure complete neutralization and wash cells thoroughly.
-
Wash the detached cells once with cold PBS.
-
Resuspend the cells in cold Flow Cytometry Staining Buffer.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
This compound Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.
-
Add this compound to the cell suspension at the desired final concentration. A titration experiment is recommended to determine the optimal concentration, but a starting concentration of 100 nM can be used.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light. The fluorogenic nature of this compound allows for a no-wash protocol.
-
(Optional) For protocols requiring washing, add 2 mL of cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
For viability assessment, add a viability dye such as 7-AAD or PI according to the manufacturer's instructions just before analysis.
Flow Cytometry Analysis:
-
Set up the flow cytometer with the appropriate laser and filter settings for this compound (Excitation: ~655 nm, Emission: ~672 nm). A standard red laser (633 or 640 nm) and an APC or Alexa Fluor 647 filter set are typically suitable.
-
Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate on the cell population of interest and to set the baseline fluorescence.
-
Acquire data for the this compound stained samples. Collect a sufficient number of events (e.g., 10,000-50,000 events) within the live, single-cell gate for statistical analysis.
-
Analyze the data using appropriate flow cytometry software. The geometric mean fluorescence intensity (MFI) of the this compound signal is proportional to the level of α9β1/α4β1 integrin expression.
Data Presentation
The following table summarizes the recommended starting conditions for the flow cytometry protocol.
| Parameter | Recommended Value | Notes |
| Cell Concentration | 1 x 10^6 cells/mL | |
| This compound Concentration | 10-500 nM | Titration is recommended to determine the optimal concentration for your cell type. |
| Incubation Time | 15-30 minutes | |
| Incubation Temperature | 37°C | |
| Excitation Wavelength | ~655 nm | A 633 nm or 640 nm laser is suitable. |
| Emission Wavelength | ~672 nm |
Mandatory Visualizations
Caption: Experimental workflow for integrin expression analysis.
Caption: Simplified integrin activation signaling pathway.
References
- 1. Evaluating integrin activation with time-resolved flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualization of integrin molecules by fluorescence imaging and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of integrin expression in effusions using flow cytometric immunophenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Flow Cytometry in the Analysis and Sterile Sorting of Cell Populations Based on Integrin Expression | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Investigating Viral Entry Through Integrins with JF646-Labeled Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Integrins, a family of heterodimeric cell adhesion receptors, are increasingly recognized as crucial entry points for a multitude of viruses. The interaction between viral surface proteins and cellular integrins often triggers signaling cascades that facilitate viral uptake and subsequent infection. Understanding the molecular details of these early events is paramount for the development of effective antiviral therapies.
This document provides detailed application notes and protocols for investigating integrin-mediated viral entry using fluorescently labeled probes. We focus on the use of Janelia Fluor 646 (JF646), a bright and photostable fluorophore, for labeling viral components to enable high-resolution imaging and tracking. It is presumed that the query "Bop-JF646" contained a typographical error and was intended to refer to a biological probe (e.g., a viral protein or antibody) conjugated to JF646.
Data Presentation
Quantitative Data on Virus-Integrin Interactions and Pathway Inhibition
The following tables summarize key quantitative data from studies on integrin-mediated viral entry, providing a reference for experimental design and data interpretation.
Table 1: Virus-Integrin Binding Affinities
| Virus Family | Virus | Integrin | Binding Affinity (Kd) | Measurement Method |
| Picornaviridae | Coxsackievirus A9 | αvβ6 | Nanomolar range | Surface Plasmon Resonance |
| Coronaviridae | SARS-CoV-2 (S protein) | α5β1 | High affinity | Not specified |
| Hantaviridae | Sin Nombre Virus | αIIbβ3 | ~0.4 ± 0.26 µM (for GRGDSP peptide) | Not specified |
| Adenoviridae | Adenovirus | αvβ3, αvβ5 | High affinity | Not specified |
| Herpesviridae | Kaposi's Sarcoma-Associated Herpesvirus (gB) | αVβ3 | High affinity | Cell adhesion and affinity binding studies |
Table 2: IC50 Values of PI3K/Akt Pathway Inhibitors in Viral Entry
| Inhibitor | Target | Virus | Cell Line | IC50 |
| Wortmannin | PI3K | Influenza A, Vaccinia Virus | Various | Varies by cell line and virus |
| LY294002 | PI3K | Influenza A, Vaccinia Virus | Various | Varies by cell line and virus |
| Pilaralisib | PI3K | Enterovirus 71 (EV71) | RD, HeLa | 471.1 nM |
| PIK-24 | PI3Kδ | Respiratory Syncytial Virus (RSV) | HEp-2 | 5.52 nM |
| PIK-108 | p110 | Not specified | Not specified | 1.4 µM |
| PIK-93 | p110 | Not specified | Not specified | 0.048 µM |
Table 3: IC50 Values of MAPK Pathway Inhibitors in Viral Entry
| Inhibitor | Target | Virus | Cell Line | IC50 |
| U0126 | MEK1/2 | Influenza A | Various | Varies by cell line and virus |
| SB203580 | p38 | SARS-CoV, SFTSV, HSV-1 | Various | Varies by cell line and virus |
| PD98059 | ERK1/2 | Human TNF-alpha transcription (as a proxy for inflammation) | Various | Varies by cell line and virus |
Experimental Protocols
Protocol 1: Labeling of Viral Proteins with JF646 using SNAP-tag Technology
This protocol describes the genetic fusion of a SNAP-tag to a viral protein of interest and subsequent covalent labeling with a JF646-benzylguanine (BG) substrate.
Materials:
-
Plasmid encoding the viral protein of interest.
-
Plasmid encoding the SNAP-tag sequence.
-
Restriction enzymes and ligase for cloning.
-
Competent E. coli for plasmid propagation.
-
Mammalian cell line for virus production (e.g., HEK293T).
-
Transfection reagent.
-
JF646-BG substrate (e.g., from commercial suppliers).
-
DMSO.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Construct the Fusion Plasmid:
-
Subclone the gene of the viral protein of interest into a mammalian expression vector containing the SNAP-tag sequence, creating an in-frame fusion. The SNAP-tag can be at the N- or C-terminus.
-
Verify the construct by sequencing.
-
-
Produce Labeled Virus:
-
Co-transfect the SNAP-tag fusion plasmid along with other necessary viral packaging plasmids into the producer cell line.
-
Culture the cells for 48-72 hours to allow for virus production.
-
-
Labeling Reaction:
-
Prepare a 1 mM stock solution of JF646-BG in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.
-
Add the labeling solution to the virus-producing cells and incubate for 30 minutes at 37°C.
-
Wash the cells three times with pre-warmed, serum-containing medium to remove unbound dye.
-
Incubate in fresh medium for another 30 minutes to allow for the diffusion of any remaining unconjugated probe out of the cells.[1]
-
-
Harvest and Purify Labeled Virus:
-
Harvest the virus-containing supernatant.
-
Purify the JF646-labeled virus using standard methods such as ultracentrifugation or chromatography.
-
-
Characterization:
-
Confirm the presence of the labeled protein by SDS-PAGE and in-gel fluorescence scanning.
-
Titer the labeled virus to determine infectivity.
-
Protocol 2: Viral Binding and Internalization Assay using Confocal Microscopy
This protocol allows for the differentiation between cell-surface bound and internalized viral particles.
Materials:
-
JF646-labeled virus.
-
Target cell line cultured on glass-bottom dishes.
-
Ice-cold and 37°C cell culture medium.
-
Paraformaldehyde (PFA) for fixation.
-
DAPI for nuclear staining.
-
Confocal microscope.
Procedure:
-
Cell Seeding:
-
Seed the target cells onto glass-bottom dishes and culture overnight to allow for adherence.
-
-
Binding Step (Synchronization at 4°C):
-
Pre-chill the cells by washing with ice-cold medium.
-
Add the JF646-labeled virus (at a desired multiplicity of infection, MOI) diluted in ice-cold medium to the cells.
-
Incubate at 4°C for 1 hour to allow binding but prevent internalization.[2]
-
-
Internalization Step (Temperature Shift):
-
For the internalization condition, wash away unbound virus with ice-cold medium and then add pre-warmed 37°C medium.
-
Incubate at 37°C for various time points (e.g., 15, 30, 60 minutes) to allow internalization to proceed.
-
For the binding-only control, proceed directly to fixation after the 4°C incubation.
-
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash again with PBS.
-
Stain the nuclei with DAPI for 5 minutes. .
-
-
Imaging:
-
Image the cells using a confocal microscope. Acquire z-stacks to distinguish between viruses on the cell surface and those inside the cell.
-
JF646 can be excited with a 640 nm laser and its emission collected around 664 nm.
-
-
Analysis:
-
Quantify the number of fluorescent viral particles per cell for both surface-bound and internalized populations.
-
Protocol 3: Single-Virus Tracking using Total Internal Reflection Fluorescence (TIRF) Microscopy
This protocol is designed to visualize the dynamics of individual viral particles at the cell surface with high temporal and spatial resolution.
Materials:
-
JF646-labeled virus.
-
Target cell line cultured on high-performance glass coverslips.
-
TIRF microscope equipped with a sensitive camera (EMCCD or sCMOS).
-
Image analysis software for particle tracking.
Procedure:
-
Cell Preparation:
-
Seed cells on coverslips to achieve 50-70% confluency on the day of imaging.
-
-
Imaging Setup:
-
Mount the coverslip onto the TIRF microscope stage within a live-cell imaging chamber maintaining 37°C and 5% CO2.
-
Focus on the basal membrane of the cells where they adhere to the coverslip.
-
-
Virus Addition and Imaging:
-
Add the JF646-labeled virus to the imaging chamber.
-
Immediately start acquiring time-lapse images. The TIRF illumination will selectively excite fluorophores within ~100 nm of the coverslip, thus visualizing viruses interacting with the cell membrane.[3]
-
Acquire images at a high frame rate (e.g., 10-50 frames per second) to capture the rapid movements of the virus.
-
-
Data Analysis:
-
Use particle tracking software to identify and track individual fluorescent spots over time.
-
Analyze the trajectories to determine diffusion coefficients, velocities, and confinement zones, which can provide insights into receptor binding and clustering.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in integrin-mediated viral entry.
Caption: Integrin-mediated viral entry signaling pathways.
Experimental Workflow
References
Application Notes and Protocols: Bop-JF646 for In Vivo Imaging of Integrin Activity
Introduction
Integrins are a family of transmembrane heterodimeric receptors that play a crucial role in cell adhesion, signaling, migration, and proliferation.[1][2] Their dysregulation is implicated in various pathological processes, including cancer progression, angiogenesis, and inflammation. The ability to visualize and quantify integrin activity in vivo is of significant interest for basic research, drug development, and clinical diagnostics. Bop-JF646 is a novel fluorescent probe designed for the targeted imaging of integrin activity in living organisms. This probe consists of a high-affinity integrin-targeting moiety, "Bop" (represented here by the well-characterized cyclic Arginine-Glycine-Aspartic acid peptide, cRGD), conjugated to the bright and photostable near-infrared fluorophore, Janelia Fluor 646 (JF646). The cRGD peptide specifically binds to integrins, particularly the αvβ3 subtype, which is often overexpressed on activated endothelial cells during angiogenesis and on various tumor cells.[3][4] JF646 is a fluorogenic dye, meaning its fluorescence is significantly enhanced upon binding to its target, which improves the signal-to-background ratio for in vivo imaging.[5]
These application notes provide an overview of this compound, including its mechanism of action, and detailed protocols for its use in in vivo imaging studies.
Probe Characteristics
The this compound probe's performance is determined by the properties of its constituent components: the targeting moiety (cRGD) and the fluorescent reporter (JF646).
Table 1: this compound (cRGD-JF646) Probe Specifications
| Property | Value | Reference |
| Targeting Moiety | Cyclic RGD (cRGD) peptide | |
| Target Integrins | Primarily αvβ3 | |
| Fluorophore | Janelia Fluor 646 (JF646) | |
| Excitation Maximum (λex) | 646 nm | |
| Emission Maximum (λem) | 664 nm | |
| Extinction Coefficient | 152,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | 0.54 | |
| Molecular Weight | Varies with specific cRGD linker | - |
| Storage | Store at -20°C, protected from light | - |
Mechanism of Action and Signaling Pathway
This compound facilitates the visualization of integrin activity through a targeted binding mechanism. The cRGD component of the probe mimics the natural ligands of integrins, allowing it to bind with high affinity and specificity to the extracellular domain of active integrin receptors. Upon binding, the local concentration of the probe increases at sites of high integrin expression and activity. The fluorogenic nature of the JF646 dye results in a significant increase in fluorescence intensity upon target binding, leading to a high signal-to-background ratio.
Integrin activation initiates a cascade of intracellular signaling events, primarily mediated by Focal Adhesion Kinase (FAK) and Src kinase. This signaling pathway plays a critical role in regulating the actin cytoskeleton, which in turn controls cell shape, motility, and survival.
Experimental Protocols
In Vitro Cell Binding Assay
This protocol is to confirm the specific binding of this compound to cells expressing the target integrin.
Materials:
-
Integrin-positive cells (e.g., U87MG glioblastoma cells) and integrin-negative control cells.
-
Cell culture medium.
-
This compound probe.
-
Unlabeled cRGD peptide for blocking experiment.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope or plate reader.
Procedure:
-
Plate integrin-positive and integrin-negative cells in a 96-well plate or on glass-bottom dishes and culture until they reach 70-80% confluency.
-
Prepare a working solution of this compound in cell culture medium. A starting concentration of 0.1-1.0 µM is recommended.
-
For the blocking experiment, pre-incubate a set of integrin-positive cells with a 100-fold molar excess of unlabeled cRGD for 30 minutes at 37°C.
-
Remove the culture medium from all wells and add the this compound working solution (and the blocking solution for the control group).
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS to remove unbound probe.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for JF646 (Excitation: ~640 nm, Emission: ~670 nm).
-
Quantify the fluorescence intensity per cell or per well using a plate reader or image analysis software.
In Vivo Imaging Protocol
This protocol describes the procedure for non-invasive imaging of integrin activity in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous U87MG xenografts in immunodeficient mice).
-
This compound probe.
-
Sterile PBS or saline for injection.
-
Anesthesia (e.g., isoflurane).
-
In vivo fluorescence imaging system with appropriate laser lines and emission filters.
Experimental Workflow:
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (1-2% in oxygen). Place the animal in the imaging chamber and maintain anesthesia throughout the imaging session.
-
Baseline Imaging: Acquire a pre-injection whole-body fluorescence image to determine the level of autofluorescence.
-
Probe Administration: Prepare a sterile solution of this compound in PBS. A typical dose is 1-10 nmol per mouse. Inject the solution intravenously (e.g., via the tail vein).
-
Post-Injection Imaging: Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, and 24 hours). The optimal imaging window for achieving a high tumor-to-background ratio is typically between 6 and 24 hours post-injection.
-
Data Analysis:
-
Using the imaging software, draw regions of interest (ROIs) over the tumor and a contralateral, non-tumor-bearing area (e.g., muscle) to serve as a background control.
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio at each time point.
-
-
(Optional) Ex Vivo Biodistribution: At the final time point, euthanize the mouse and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart). Image the dissected tissues to confirm the in vivo signal and determine the biodistribution of the probe.
Quantitative Data
The following tables summarize representative quantitative data obtained from studies using cRGD-based fluorescent probes for integrin imaging.
Table 2: In Vitro Binding Affinity
| Probe | Cell Line | IC₅₀ (nM) | Reference |
| Monomeric cRGD-Cy5.5 | U87MG | 42.9 ± 1.2 | |
| Dimeric cRGD-Cy5.5 | U87MG | 27.5 ± 1.2 | |
| Tetrameric cRGD-Cy5.5 | U87MG | 12.1 ± 1.3 | |
| Dimeric cRGD-FITC | HUVEC | ~35 |
Table 3: In Vivo Tumor-to-Background Ratios
| Probe | Tumor Model | Time Post-Injection | Tumor-to-Normal Tissue Ratio | Reference |
| Monomeric cRGD-Cy5.5 | U87MG | 4 hours | 3.18 ± 0.16 | |
| Dimeric cRGD-Cy5.5 | U87MG | 4 hours | 2.98 ± 0.05 | |
| Tetrameric cRGD-Cy5.5 | U87MG | 4 hours | 3.63 ± 0.09 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal in tumor | Low integrin expression in the tumor model. | Confirm integrin expression using immunohistochemistry or western blot. |
| Suboptimal probe dose or imaging time point. | Perform a dose-response study and a time-course imaging experiment to optimize these parameters. | |
| High background signal | High non-specific binding of the probe. | Include a blocking experiment with unlabeled cRGD to confirm specificity. |
| Autofluorescence from animal chow or tissue. | Use a low-fluorescence diet for at least one week prior to imaging. Perform spectral unmixing if available on the imaging system. | |
| Signal primarily in liver and kidneys | Normal clearance pathway of the probe. | This is expected. Focus on the tumor-to-background ratio in adjacent tissue for quantification. |
Conclusion
This compound is a promising tool for the non-invasive, real-time imaging of integrin activity in vivo. Its high specificity and the favorable properties of the JF646 fluorophore enable sensitive detection of integrin-expressing tissues, such as tumors. The protocols provided herein offer a starting point for researchers to utilize this compound in their preclinical studies to better understand the role of integrins in health and disease and to evaluate the efficacy of integrin-targeting therapies.
References
- 1. Integrins: An Overview of Structural and Functional Aspects - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Enhanced US/CT/MR imaging of integrin αvβ3 for liver fibrosis staging in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo optical imaging of integrin αV-β3 in mice using multivalent or monovalent cRGD targeting vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general method to fine-tune fluorophores for live-cell and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce background fluorescence with Bop-JF646
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce background fluorescence and achieve high-quality images when using Bop-JF646.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it described as a "no-wash" reagent?
This compound is a fluorescent probe designed to target specific integrins, namely α9β1 and α4β1.[1] It consists of the integrin inhibitor BOP (Binding-Only Probe) conjugated to the Janelia Fluor® 646 (JF646) dye. The key feature of this compound is that it is fluorogenic , meaning its fluorescence significantly increases only after it binds to its integrin target.[1] This property is intended to minimize the signal from unbound probes in the solution, thereby reducing background fluorescence and potentially eliminating the need for wash steps in certain experimental setups.[1]
Q2: I am experiencing high background fluorescence with this compound. What are the common causes?
While this compound is designed to be fluorogenic, high background can still occur. The primary causes fall into several categories:
-
Excess Probe Concentration: Using too much of the fluorescent probe is a common reason for high background.
-
Nonspecific Binding: The probe may bind to unintended cellular components or the surface of the culture vessel. This can sometimes be mediated by charge-based interactions.
-
Cellular Autofluorescence: Cells and tissues have endogenous molecules (e.g., NADH, flavins, collagen) that fluoresce naturally, which can contribute to the overall background signal.
-
Imaging Medium and Vessel: Components in the cell culture medium, particularly phenol red, can be fluorescent. Additionally, plastic-bottom culture dishes often exhibit higher autofluorescence compared to glass-bottom dishes.
-
Instrument Noise: Background can also originate from the imaging setup itself, including the camera and light source.
Q3: How can I optimize the concentration of this compound?
The optimal concentration is key to maximizing your signal-to-noise ratio. It is highly recommended to perform a concentration titration to determine the ideal amount for your specific cell type and experimental conditions.
-
Starting Point: For JF646-HaloTag ligands, a starting concentration of around 200 nM is often recommended, but optimization is crucial. For single-molecule imaging applications, concentrations as low as 1-10 nM have been used.
-
Titration Procedure: Test a range of concentrations below, at, and above the suggested starting point. For example, you could test 50 nM, 100 nM, 200 nM, and 400 nM.
-
Evaluation: Image the cells for each concentration and compare the specific signal intensity to the background fluorescence. The optimal concentration will provide bright, specific labeling with minimal background.
Q4: What are the best practices for washing steps, even with a "no-wash" reagent?
Even though this compound is fluorogenic, incorporating washing steps is a highly effective way to reduce background from any unbound or loosely bound probe.
-
Standard Wash: After incubating the cells with the probe, aspirate the labeling medium and wash the cells 2-3 times with a pre-warmed, buffered saline solution such as PBS or HBSS.
-
Medium Exchange: A simpler alternative to multiple washes is to aspirate the probe-containing medium and replace it with fresh, pre-warmed imaging medium (preferably phenol red-free) before imaging. This can significantly lower background fluorescence.
Q5: Can my imaging medium or culture vessel contribute to background?
Yes, both can be significant sources of background fluorescence.
-
Imaging Medium: Standard cell culture media often contain phenol red, a pH indicator that fluoresces and can increase background. For imaging, it is best practice to use phenol red-free medium or a clear buffered saline solution.
-
Culture Vessel: Plastic-bottom dishes, commonly used for cell culture, can be highly fluorescent. For high-resolution or low-signal imaging, switching to glass-bottom dishes or plates is strongly recommended to reduce background fluorescence.
Q6: How do I differentiate between nonspecific binding and cellular autofluorescence?
Distinguishing between different sources of background is a key troubleshooting step.
-
Unlabeled Control: Image a sample of your cells that has not been treated with this compound but has undergone all other processing steps (e.g., fixation, media changes). The fluorescence you observe in this sample is autofluorescence.
-
Spectral Analysis: Autofluorescence often occurs in the blue-green part of the spectrum. Since this compound is a far-red dye, spectral overlap should be minimal. However, some sources like lipofuscin can fluoresce broadly. Knowing the spectral profile of your sample's autofluorescence can help you choose appropriate imaging settings.
-
No Primary Control (for IHC): In immunofluorescence, a control where the primary antibody is omitted helps identify nonspecific binding of the secondary antibody. While not directly applicable to this compound, the principle of omitting the specific label helps isolate background sources.
Troubleshooting Guide: High Background Fluorescence
This guide provides a systematic approach to identifying and resolving common issues leading to high background fluorescence.
Caption: A step-by-step workflow for troubleshooting high background fluorescence.
Experimental Protocols
Recommended Staining Protocol for this compound in Live Cells
This protocol provides a starting point for labeling live cells with this compound. Optimization of concentration and incubation time may be required for specific cell types and experimental goals.
References
Minimizing Bop-JF646 phototoxicity in long-term imaging
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize Bop-JF646 phototoxicity in long-term live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and why is it a concern with this compound?
A1: Phototoxicity occurs when the light used to excite a fluorophore, like this compound, damages cellular components, impairing sample physiology and potentially leading to cell death.[1][2] This damage is primarily caused by the generation of reactive oxygen species (ROS), which are highly reactive molecules that can harm proteins, lipids, and DNA.[3][4][5] Minimizing phototoxicity is crucial for obtaining reliable and reproducible quantitative data from live-cell imaging experiments.
Q2: My cells are showing signs of stress (blebbing, rounding, detachment) during imaging. Is this phototoxicity?
A2: These morphological changes are classic indicators of cellular stress and can indeed be caused by phototoxicity. Other signs include enlarged mitochondria or aggregation of fluorescent proteins. It is recommended to perform control experiments to confirm that the observed effects are light-induced.
Q3: How can I distinguish between phototoxicity and photobleaching?
A3: Photobleaching is the irreversible fading of a fluorophore's signal upon illumination. While phototoxicity and photobleaching are separate processes, the production of ROS can contribute to both. Importantly, phototoxicity can occur even before a significant reduction in fluorescence is detectable, making photobleaching an unreliable sole indicator of cell health.
Q4: Are far-red dyes like this compound inherently less phototoxic?
A4: Generally, longer excitation wavelengths (red and far-red light) are less energetic and therefore less damaging to cells than shorter wavelengths like blue or UV light. This makes far-red dyes a good choice for live-cell imaging. However, all fluorophores can induce phototoxicity under high-intensity or prolonged illumination.
Q5: Can I use antioxidants in my imaging medium to reduce phototoxicity?
A5: Yes, supplementing your imaging medium with antioxidants can help neutralize ROS and reduce phototoxicity. Common additives include Trolox (a soluble form of vitamin E) and ascorbic acid. However, their effectiveness should be empirically tested for your specific experimental setup.
Troubleshooting Guide
This section provides a systematic approach to identifying and mitigating phototoxicity in your experiments.
Problem: Cells exhibit morphological changes or die during long-term imaging.
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Caption: Troubleshooting workflow for this compound phototoxicity.
Data Hub: Impact of Illumination on Cell Viability
The following tables summarize quantitative data illustrating how different imaging parameters can affect cell health. These are representative values for far-red dyes and should be used as a guideline for optimization.
Table 1: Effect of Laser Power and Exposure Time on Cell Viability
| Excitation Wavelength (nm) | Laser Power (% of max) | Exposure Time (ms) | Cell Viability after 12h (%) |
| 640 | 50% | 200 | ~36% |
| 640 | 25% | 200 | ~60% |
| 640 | 10% | 200 | ~85% |
| 640 | 10% | 100 | ~92% |
| 640 | 5% | 100 | >95% |
| Control (No Illumination) | N/A | N/A | ~95% |
Table 2: Comparison of Imaging Modalities and Phototoxicity
| Microscopy Technique | Relative Illumination Volume | Typical Phototoxicity Level | Suitability for Long-Term Imaging |
| Widefield | High | Moderate-High | Fair |
| Confocal (Spinning Disk) | Low | Moderate | Good |
| Confocal (Laser Scanning) | Low | High | Poor to Fair |
| Two-Photon | Very Low | Low | Excellent |
| Light-Sheet (LSFM) | Lowest (Focal Plane Only) | Very Low | Excellent |
Experimental Protocols
Protocol 1: Phototoxicity Assessment Assay
This protocol helps quantify the impact of your imaging settings on cell viability.
Objective: To determine the maximum tolerable laser power and exposure duration for your specific cell type labeled with this compound.
Materials:
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Cells cultured on glass-bottom imaging dishes.
-
This compound labeling solution.
-
Complete cell culture medium (with and without antioxidants like Trolox).
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Live/Dead viability stain (e.g., Propidium Iodide).
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Fluorescence microscope equipped for time-lapse imaging.
Methodology:
-
Cell Plating & Labeling: Plate cells at 50-60% confluency 24 hours prior to the experiment. Label with the lowest effective concentration of this compound according to the manufacturer's protocol.
-
Experimental Setup: Define multiple regions of interest (ROIs) on the same dish. Assign different imaging conditions (e.g., varying laser power from 1% to 50%) to each ROI. Leave one ROI unimaged as a negative control.
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Time-Lapse Imaging: Acquire images at your desired temporal resolution for the full duration of a planned long-term experiment (e.g., 12-24 hours).
-
Viability Assessment: At the end of the time-lapse, add a live/dead stain to the culture medium.
-
Quantification: Count the number of dead (e.g., PI-positive) and total cells in each ROI. Calculate the percentage of viable cells for each condition.
-
Analysis: Compare the viability across different illumination settings to the unimaged control. The optimal settings are those that provide an acceptable signal-to-noise ratio with minimal impact on cell viability (ideally >90%).
Protocol 2: Optimized Long-Term Imaging with this compound
This protocol incorporates best practices to minimize phototoxicity from the outset.
Objective: To perform multi-hour or multi-day live-cell imaging while preserving sample health.
Methodology:
-
System Optimization: Before the experiment, ensure the microscope's light path is optimally aligned for maximum signal detection efficiency.
-
Media Preparation: Use a phenol red-free imaging medium to reduce background fluorescence. Supplement the medium with an antioxidant like 100-200 µM Trolox to scavenge ROS.
-
Staining: Label cells with the lowest possible concentration of this compound that yields a sufficient signal. Over-labeling can increase ROS production.
-
Microscope Settings:
-
Excitation Light: Use the lowest laser power that provides a usable signal. A starting point of 1-5% is recommended.
-
Detector: Use a highly sensitive detector (e.g., a back-thinned sCMOS camera) with high quantum efficiency.
-
Exposure Time: Keep exposure times as short as possible (e.g., 50-100 ms).
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Binning: If necessary, use 2x2 or 3x3 binning to improve the signal-to-noise ratio, which allows for a further reduction in laser power.
-
Time Interval: Image only as frequently as required to capture the biological process of interest. Avoid unnecessary exposures.
-
-
Hardware Blanking: Ensure that the illumination source is only active during the camera's exposure time to prevent unnecessary light exposure.
-
Focusing: Use transmitted light (DIC/phase-contrast) or a hardware-based autofocus system to find and maintain focus, minimizing fluorescent light exposure.
-
Monitor Cell Health: Throughout the experiment, periodically check cell morphology using transmitted light for any signs of stress.
Visualizing the Mechanism of Phototoxicity
Phototoxicity is primarily driven by the generation of Reactive Oxygen Species (ROS). When this compound absorbs excitation light, it can enter a reactive triplet state. This excited fluorophore can then transfer energy to molecular oxygen, creating highly damaging ROS, which leads to cellular damage and apoptosis.
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} caption { font-family: "Arial"; font-size: 12; text-anchor: middle; label: "Simplified pathway of ROS-mediated phototoxicity."; }
Caption: Simplified pathway of ROS-mediated phototoxicity.
References
- 1. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 2. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of reactive oxygen species in ultraviolet-induced photodamage of the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting non-specific binding of Bop-JF646
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding of the Bop-JF646 fluorescent probe.
Troubleshooting Guide: Non-Specific Binding of this compound
High background or non-specific staining can obscure target-specific signals, leading to inaccurate data interpretation. This guide provides a systematic approach to identifying and resolving common causes of non-specific binding of this compound.
Issue: High background fluorescence across the entire sample.
This is often due to an excess of unbound probe or sub-optimal staining conditions.
-
Question: My entire cell or tissue sample is showing diffuse, high background fluorescence. How can I reduce this?
Answer: High background fluorescence is a common issue that can often be resolved by optimizing your staining protocol. Here are several steps you can take:
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Optimize Probe Concentration: An excessively high concentration of this compound is a frequent cause of non-specific binding.[1][2] It is crucial to perform a concentration titration to determine the optimal concentration that provides a high signal-to-noise ratio.
-
Enhance Washing Steps: Inadequate washing will leave unbound probe in the sample. Increasing the number and duration of wash steps after incubation with this compound can effectively reduce background fluorescence.
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Incorporate Blocking Agents: Using blocking agents can prevent the probe from binding to non-target sites.[3] Common blocking agents include Bovine Serum Albumin (BSA) and casein.
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Adjust Buffer Composition: The buffer's ionic strength and pH can influence non-specific interactions.[4][5] Optimizing the buffer by adjusting the salt concentration or pH may help reduce background.
-
Experimental Protocol: Optimizing this compound Staining to Reduce Background
This protocol provides a step-by-step guide to titrate the this compound concentration and optimize washing conditions.
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Cell/Tissue Preparation: Prepare your cells or tissue sections according to your standard protocol for fixation and permeabilization (if required for intracellular targets).
-
This compound Dilution Series: Prepare a series of this compound dilutions in your staining buffer. A typical starting range for titration is between 50 nM and 1 µM.
-
Incubation: Incubate your samples with the different concentrations of this compound for a fixed period (e.g., 1 hour) at room temperature, protected from light.
-
Washing:
-
Standard Wash: Wash the samples three times with phosphate-buffered saline (PBS) for 5 minutes each.
-
Extended Wash: For a parallel set of samples, increase the number of washes to five and the duration to 10 minutes each.
-
-
Imaging: Mount the samples and image using a fluorescence microscope with appropriate filter sets for JF646 (Excitation/Emission: ~646 nm/~664 nm).
-
Analysis: Quantify the signal intensity of your target structure and a background region for each condition. Calculate the signal-to-noise ratio (SNR) to determine the optimal concentration and washing protocol.
Data Presentation: Illustrative this compound Titration and Wash Optimization
| This compound Conc. | Wash Protocol | Mean Target Signal (a.u.) | Mean Background Signal (a.u.) | Signal-to-Noise Ratio (SNR) |
| 100 nM | Standard | 5000 | 500 | 10 |
| 100 nM | Extended | 4800 | 300 | 16 |
| 250 nM | Standard | 8000 | 1200 | 6.7 |
| 250 nM | Extended | 7500 | 700 | 10.7 |
| 500 nM | Standard | 12000 | 3000 | 4 |
| 500 nM | Extended | 11000 | 1500 | 7.3 |
This table presents illustrative data. Actual results may vary based on the experimental system.
Issue: Punctate or patchy non-specific staining.
This can be caused by probe aggregation or binding to specific cellular components in a non-specific manner.
-
Question: I am observing bright, punctate spots of fluorescence that do not correspond to my target. What could be the cause?
Answer: Punctate non-specific staining can arise from several factors:
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Probe Aggregation: this compound, like many fluorescent dyes, can form aggregates at high concentrations or in certain buffer conditions. These aggregates can bind non-specifically to cellular structures. To mitigate this, centrifuge your this compound stock solution before dilution and consider using a fresh dilution for each experiment.
-
Hydrophobic Interactions: The dye may be interacting non-specifically with hydrophobic cellular compartments. Adding a non-ionic surfactant, such as Tween 20 (at a low concentration, e.g., 0.05%), to your staining and wash buffers can help disrupt these interactions.
-
Binding to Charged Molecules: Highly charged fluorescent dyes can contribute to non-specific binding. Using specialized blocking buffers designed to reduce background from charged dyes may be beneficial.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended starting concentration for this compound?
A1: A good starting point for this compound concentration is typically in the range of 100-500 nM. However, the optimal concentration is highly dependent on the target and the experimental system, so a titration experiment is always recommended to achieve the best signal-to-noise ratio.
-
Q2: Can I use serum in my blocking buffer?
A2: Yes, serum from a species different from the host of your primary antibody (if used in conjunction with the probe) is a common blocking agent. However, be aware that some sera can contain endogenous molecules that may interact with your sample. If you suspect this is an issue, consider using a protein-based blocking agent like BSA or a commercial blocking solution.
-
Q3: How does the chemical nature of JF dyes affect non-specific binding?
A3: The chemical structure of Janelia Fluor (JF) dyes, including JF646, influences their properties. The equilibrium between the fluorescent zwitterionic form and the non-fluorescent lactonic form (KL-Z) can impact cell permeability and non-specific staining. Dyes with a lower KL-Z value tend to have better cell permeability and can sometimes show lower non-specific background.
-
Q4: What should I do if I still see non-specific binding after optimizing concentration and washing?
A4: If non-specific binding persists, consider these additional steps:
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Change the Blocking Agent: Try different blocking agents, such as casein, fish gelatin, or commercial formulations.
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Optimize Buffer pH: The charge of both the probe and cellular components can be influenced by pH. Empirically testing a range of pH values for your staining buffer may reduce non-specific electrostatic interactions.
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Include Additives in Buffer: As mentioned, low concentrations of non-ionic surfactants can reduce hydrophobic interactions. Increasing the salt concentration (e.g., up to 0.5 M NaCl) in the wash buffer can disrupt weak, non-specific ionic interactions.
-
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting non-specific binding of this compound.
Caption: Troubleshooting workflow for high non-specific binding.
Caption: Optimized experimental workflow for this compound staining.
References
- 1. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
Optimizing Bop-JF646 Concentration for Diverse Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Bop-JF646 for various cell lines. Below, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
General Recommendations for this compound Concentration
This compound is a fluorogenic probe, meaning its fluorescence significantly increases upon binding to its target integrins, α9β1 and α4β1.[1] This property allows for no-wash experiments, simplifying workflows.[1] The optimal concentration of this compound is crucial for achieving a high signal-to-noise ratio and avoiding artifacts. The ideal concentration will be high enough to saturate the target integrins but low enough to minimize non-specific binding and potential cytotoxicity.
A starting concentration for this compound in live-cell imaging can be extrapolated from studies using similar fluorogenic probes. For instance, a related compound, BOP-JF549, was used at 10 μM for imaging immortalized human keratinocytes.[1] However, for other applications and cell lines, concentrations as low as 250 nM have been reported for JF646-conjugated ligands. Therefore, a titration experiment is highly recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocol: Determining Optimal this compound Concentration
This protocol describes a method to determine the optimal concentration of this compound for your cell line of interest using fluorescence microscopy. The principle is based on a saturation binding experiment where cells are incubated with increasing concentrations of the probe, and the fluorescence intensity is measured until a plateau is reached.
Materials:
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This compound
-
Anhydrous DMSO for stock solution preparation
-
Complete cell culture medium appropriate for your cell line
-
Multi-well imaging plates or chambered cover glass
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5 filter set)
-
Image analysis software
Methodology:
-
Cell Preparation:
-
Plate your cells of interest in a multi-well imaging plate or on chambered cover glass at a suitable density to achieve 60-80% confluency on the day of the experiment.
-
Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of this compound Working Solutions:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store this stock solution at -20°C, protected from light and moisture. It is advisable to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare a series of dilutions of the this compound stock solution in pre-warmed complete cell culture medium. A suggested concentration range for the titration is 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, 2.5 µM, 5 µM, and 10 µM. Prepare a "no-probe" control with medium containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Staining:
-
Carefully remove the culture medium from the cells.
-
Add the prepared this compound working solutions to the respective wells, ensuring the entire cell monolayer is covered. Include the "no-probe" control.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Imaging:
-
Image the cells directly without washing.
-
Use a fluorescence microscope with a suitable laser line for excitation (e.g., 647 nm) and an appropriate emission filter.
-
Acquire images using consistent settings (e.g., laser power, exposure time, gain) for all concentrations and the control. It is crucial to avoid saturation of the detector.
-
-
Data Analysis:
-
Use image analysis software to quantify the mean fluorescence intensity of the cells for each this compound concentration.
-
Subtract the mean fluorescence intensity of the "no-probe" control from all measurements to correct for background fluorescence.
-
Plot the corrected mean fluorescence intensity as a function of the this compound concentration.
-
The optimal concentration is the lowest concentration that gives the maximal fluorescence signal (the point at which the curve starts to plateau).
-
Suggested Starting Concentrations for Different Applications
While optimization is always recommended, the following table provides suggested starting concentration ranges for this compound in common applications.
| Application | Suggested Starting Concentration Range |
| Confocal Microscopy | 100 nM - 2.5 µM |
| Super-Resolution Microscopy (SRM) | 100 nM - 1 µM |
| Flow Cytometry | 50 nM - 500 nM |
Troubleshooting Guide
High background fluorescence obscures my signal. What can I do?
-
Reduce Probe Concentration: The most common cause of high background is an excessively high concentration of the fluorescent probe. Ensure you have performed a thorough titration to find the optimal concentration that saturates the target without leading to high non-specific binding.
-
Check for Autofluorescence: Some cell types exhibit natural fluorescence (autofluorescence). To check for this, image an unstained sample of your cells using the same filter set. If autofluorescence is high, you may need to use a different filter set or apply image analysis techniques to subtract the background.
-
Use Phenol Red-Free Medium: Phenol red in cell culture medium can contribute to background fluorescence. For imaging experiments, consider using a phenol red-free medium.
-
Optimize Imaging Settings: Reduce the exposure time or laser power to a level that still provides a good signal from your stained cells but minimizes the background.
The fluorescent signal is too weak. How can I improve it?
-
Increase Probe Concentration: Your probe concentration may be too low to sufficiently label the target integrins. Refer to your titration curve and consider using a higher concentration.
-
Increase Incubation Time: A longer incubation period may allow for more complete binding of the probe to its target. Try extending the incubation time (e.g., to 90-120 minutes).
-
Check Cell Health and Integrin Expression: Ensure your cells are healthy and are known to express the target integrins (α9β1 or α4β1). Low expression levels will result in a weak signal.
-
Verify Microscope Filter Set: Confirm that the excitation and emission filters on your microscope are appropriate for this compound (Excitation max ~655 nm, Emission max ~672 nm).
I am observing signs of cell toxicity. What could be the cause?
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Lower the Probe Concentration: High concentrations of any chemical probe can potentially be toxic to cells. This is another reason why determining the lowest effective concentration is crucial.
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Reduce Incubation Time: Prolonged exposure to the probe, even at a lower concentration, might be detrimental to some cell lines. Try reducing the incubation time.
-
Minimize Light Exposure: During imaging, excessive exposure to the excitation light can cause phototoxicity. Use the lowest possible laser power and exposure time, and limit the duration of time-lapse imaging.
My signal is fading quickly during imaging (photobleaching). How can I prevent this?
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Reduce Excitation Light Intensity: Use the lowest laser power that provides a detectable signal.
-
Decrease Exposure Time: Use shorter exposure times for image acquisition.
-
Use an Anti-fade Mounting Medium (for fixed cells): If you are imaging fixed cells, using a mounting medium containing an anti-fade reagent can significantly reduce photobleaching.
-
Choose a More Photostable Fluorophore if Necessary: While JF646 is known for its good photostability, for very long time-lapse experiments, you might consider alternative probes if photobleaching remains a significant issue.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? this compound is a dual inhibitor of α9β1 and α4β1 integrins. It is conjugated to the Janelia Fluor 646 (JF646) dye. The probe is fluorogenic, meaning its fluorescence is significantly enhanced upon binding to the integrins.
Q2: How should I store this compound? this compound should be stored at -20°C, protected from light and moisture. It is recommended to prepare single-use aliquots of the stock solution in anhydrous DMSO to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: Can I use this compound for fixed cells? While this compound is primarily designed for live-cell imaging, it is possible to use it on fixed cells. However, the fixation process might alter the conformation of the integrins, potentially affecting probe binding. If you intend to use it on fixed cells, you should validate the staining pattern against known localization of the target integrins.
Q4: Do I need to wash the cells after staining with this compound? No, a major advantage of this compound being a fluorogenic probe is that it enables no-wash experiments. The unbound probe has very low fluorescence, which minimizes background signal without the need for wash steps.
Q5: What are the excitation and emission maxima for this compound? The excitation maximum is approximately 655 nm, and the emission maximum is around 672 nm. A standard Cy5 filter set is generally suitable for imaging.
Visualizing Experimental Workflows and Mechanisms
Caption: A flowchart illustrating the key steps for determining the optimal this compound concentration.
Caption: The equilibrium of this compound shifts to a highly fluorescent state upon binding to its target integrin.
References
Signal-to-noise ratio improvement for Bop-JF646 imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their imaging experiments using the Bop-JF646 fluorescent probe and improve the signal-to-noise ratio.
FAQs: Understanding this compound
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescent probe that acts as a dual inhibitor for α9β1 and α4β1 integrins. It consists of the BOP inhibitor conjugated to the Janelia Fluor® 646 (JF646) dye.[1][2][3] Its primary applications include live-cell imaging, confocal microscopy, super-resolution microscopy (SRM), and flow cytometry to study integrin trafficking and dynamics.[1][2]
Q2: What makes this compound suitable for live-cell imaging?
A2: this compound is fluorogenic, meaning its fluorescence significantly increases upon binding to its integrin targets. This property enables "no-wash" experimental protocols, minimizing cell perturbation. The JF646 dye is also bright and photostable, allowing for long-term tracking of integrin receptors in living cells.
Q3: What are the spectral properties of this compound?
A3: this compound has an excitation maximum of approximately 655 nm and an emission maximum of around 672 nm, placing it in the far-red spectrum. This is advantageous for reducing background fluorescence, as cellular autofluorescence is typically lower in this spectral range.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
High background fluorescence is a common issue that can significantly reduce the signal-to-noise ratio (SNR) in imaging experiments. This guide provides a systematic approach to identifying and resolving the root causes of this problem when using this compound.
Issue 1: High Background Fluorescence Across the Entire Image
High background can manifest as a general haze, obscuring the specific signal from the this compound probe.
Click to expand troubleshooting steps
Potential Cause 1: Suboptimal Probe Concentration
Using too high a concentration of this compound can lead to increased non-specific binding and background fluorescence.
-
Recommended Solution: Perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions. While a starting concentration of 3 µM has been suggested for similar JF646 conjugates, it is crucial to optimize this for your experiments.
-
Expected Outcome: A significant reduction in background fluorescence while maintaining a strong specific signal.
Potential Cause 2: Issues with "No-Wash" Protocol
While this compound is designed for no-wash experiments, in some cases, unbound or non-specifically bound probes can contribute to background.
-
Recommended Solution: If high background persists, consider introducing gentle washing steps after incubation. A recommended procedure is to rinse the cells three times with a buffered saline solution such as PBS, which may also contain a low concentration of BSA (e.g., 2%).
-
Expected Outcome: Removal of excess probe, leading to a cleaner background and improved SNR.
Potential Cause 3: Autofluorescence
Endogenous cellular components, such as NADH and flavins, can fluoresce, contributing to background noise. Autofluorescence is generally more pronounced at shorter wavelengths but can still be a factor in the far-red spectrum.
-
Recommended Solution:
-
Use appropriate imaging media: Image cells in a phenol red-free medium to reduce background.
-
Spectral unmixing: If your imaging system supports it, use spectral unmixing to separate the this compound signal from the autofluorescence spectrum.
-
Quenching agents: For fixed-cell experiments, consider using quenching agents like Sudan Black B, but be aware that it can introduce its own fluorescence in the far-red channel.
-
-
Expected Outcome: A noticeable reduction in the background signal originating from the cells themselves.
Issue 2: Punctate or Non-Specific Staining
This issue appears as bright, non-specific dots or staining of cellular compartments where the target integrins are not expected to be localized.
Click to expand troubleshooting steps
Potential Cause 1: Probe Aggregation
This compound, like many fluorescent probes, can form aggregates, especially at high concentrations or after improper storage. These aggregates can be taken up by cells, leading to bright, punctate signals.
-
Recommended Solution:
-
Freshly prepare solutions: Prepare the this compound working solution fresh from a DMSO stock for each experiment.
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Centrifuge the probe solution: Before adding to your cells, centrifuge the diluted this compound solution at high speed to pellet any aggregates.
-
-
Expected Outcome: A significant reduction in non-specific punctate staining.
Potential Cause 2: Non-Specific Binding to Cellular Structures
The probe may non-specifically adhere to certain cellular components, particularly in permeabilized or unhealthy cells.
-
Recommended Solution:
-
Ensure cell health: Use healthy, sub-confluent cells for your experiments. Dead or dying cells can exhibit increased non-specific staining.
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Optimize incubation time: While a 1-hour incubation is a good starting point, this may need to be optimized. Shorter incubation times may reduce non-specific uptake.
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Include blocking agents: For fixed-cell staining, the inclusion of a blocking agent like BSA or normal serum in the incubation buffer can help reduce non-specific binding.
-
-
Expected Outcome: Staining localized primarily to the expected cellular compartments.
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for this compound
| Cell Type | Starting Concentration | Incubation Time | Wash Protocol | Expected SNR |
| Adherent Mammalian Cells | 1 - 5 µM | 30 - 60 min | No-wash or 3x PBS rinse | > 5 |
| Suspension Mammalian Cells | 0.5 - 3 µM | 15 - 45 min | No-wash or 3x PBS rinse | > 5 |
| Primary Cells | 0.1 - 2 µM | 15 - 30 min | 3x PBS rinse recommended | > 3 |
Note: This table provides suggested starting points. Optimal conditions should be determined empirically for each specific experiment.
Table 2: Troubleshooting Summary for Low Signal-to-Noise Ratio
| Symptom | Potential Cause | Recommended Action |
| High background haze | Probe concentration too high | Titrate to a lower concentration |
| Unbound probe in no-wash protocol | Introduce gentle washing steps | |
| Cellular autofluorescence | Use phenol red-free media; consider spectral unmixing | |
| Bright, punctate spots | Probe aggregation | Centrifuge probe solution before use |
| Non-specific cellular staining | Poor cell health | Use healthy, sub-confluent cells |
| Incubation time too long | Optimize for shorter incubation |
Experimental Protocols
Protocol 1: Live-Cell Imaging with this compound (No-Wash)
This protocol is designed for live-cell imaging of α9β1/α4β1 integrins with minimal perturbation.
Materials:
-
This compound stock solution (in DMSO)
-
Live-cell imaging medium (phenol red-free)
-
Cells cultured on imaging-compatible plates or slides
Procedure:
-
Prepare a working solution of this compound in pre-warmed (37°C) live-cell imaging medium. The final concentration should be determined by titration, starting in the range of 1-5 µM.
-
Remove the culture medium from the cells and add the this compound working solution.
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Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.
-
Proceed with imaging directly without washing.
Protocol 2: Optimizing Signal-to-Noise Ratio with a Washing Step
This protocol is recommended when high background is observed with the no-wash procedure.
Materials:
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This compound stock solution (in DMSO)
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Live-cell imaging medium (phenol red-free)
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Phosphate-Buffered Saline (PBS)
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Cells cultured on imaging-compatible plates or slides
Procedure:
-
Follow steps 1-3 from Protocol 1.
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After incubation, gently aspirate the this compound solution.
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Wash the cells three times with pre-warmed PBS.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Proceed with imaging.
Visualizations
References
Mitigating photobleaching of Bop-JF646 in time-lapse experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate photobleaching of Bop-JF646 in time-lapse experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in time-lapse imaging?
A1: this compound is a fluorescent probe designed for live-cell imaging. It is a conjugate of BOP, a dual α9β1/α4β1 integrin inhibitor, and Janelia Fluor 646 (JF646), a bright and photostable far-red fluorescent dye.[1] Its key features for time-lapse experiments include:
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Photostability: JF646 is engineered for enhanced resistance to photobleaching, allowing for longer imaging periods.
-
Far-Red Excitation/Emission: With an excitation maximum at 655 nm and an emission maximum at 672 nm, it uses longer wavelength light which is less phototoxic to cells compared to shorter wavelengths (e.g., blue or green light).[1]
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Fluorogenic Nature: this compound is fluorogenic, meaning its fluorescence significantly increases upon binding to its integrin target. This property reduces background noise from unbound probes, enabling no-wash experiments and clearer imaging.[1]
-
Live-Cell Compatibility: The probe is cell-permeable and designed for tracking integrin receptors in living cells over extended periods.[1]
Q2: What is photobleaching and why is it a problem in time-lapse experiments?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. In time-lapse microscopy, where a sample is repeatedly illuminated, photobleaching causes the fluorescent signal to diminish over time. This can lead to a poor signal-to-noise ratio, making it difficult to track dynamic cellular processes accurately and limiting the duration of the experiment.
Q3: What is phototoxicity and how is it related to photobleaching?
A3: Phototoxicity refers to the damaging effects of light on living cells, which can be exacerbated by the presence of fluorescent probes. When a fluorophore is excited, it can react with molecular oxygen to produce reactive oxygen species (ROS). ROS can damage cellular components like proteins, lipids, and DNA, leading to altered cell physiology, stress responses, and even cell death. While photobleaching is the destruction of the dye, phototoxicity is the damage to the cell, and both are consequences of exposing the sample to excitation light. Minimizing the total light exposure helps to reduce both photobleaching and phototoxicity.
Q4: Can I use an antifade reagent with this compound in my live-cell time-lapse experiment?
A4: While traditional antifade reagents are commonly used for fixed samples, their application in live-cell imaging is more complex. Some antifade agents can be toxic to living cells. However, there are commercially available live-cell compatible antifade reagents, such as ProLong Live Antifade Reagent, which can be incubated with cells before imaging to reduce photobleaching.[2] It is crucial to use reagents specifically formulated for live-cell applications and to follow the manufacturer's protocol to avoid adverse effects on cell health.
Troubleshooting Guide
Problem 1: My this compound signal is bleaching too quickly.
| Potential Cause | Suggested Solution |
| Excessive Laser Power | Reduce the laser power to the lowest level that provides a sufficient signal-to-noise ratio. Start with a low power setting (e.g., 1-5% of the maximum) and gradually increase if necessary. For some applications, laser power densities as low as 20-30 W/cm² can be a good starting point, while super-resolution techniques might require higher power. |
| Short Exposure Time with High Laser Power | Increase the camera exposure time while simultaneously decreasing the laser power. A longer exposure with lower intensity light delivers the same number of photons but can reduce the rate of photobleaching. |
| High Frequency of Image Acquisition | Increase the time interval between acquisitions. Only image as frequently as is necessary to capture the biological process of interest. For slower processes, increasing the interval from seconds to minutes can significantly reduce photobleaching. |
| High Numerical Aperture (NA) Objective | While high NA objectives are excellent for collecting light, they also focus the excitation light more intensely. Ensure your imaging parameters are optimized for the specific objective you are using. |
| Absence of Antifade Reagent | Consider using a live-cell compatible antifade reagent. These reagents can help to quench triplet state fluorophores and reduce the production of reactive oxygen species. |
Problem 2: My cells are showing signs of stress or are dying during the experiment.
| Potential Cause | Suggested Solution |
| Phototoxicity | This is often the primary cause. Reduce the overall light exposure by lowering the laser power, increasing the time between acquisitions, and using the shortest possible exposure time that yields an acceptable image. Using far-red dyes like JF646 already helps, but further optimization is often necessary. |
| High Probe Concentration | Use the lowest concentration of this compound that gives a detectable signal. For similar Janelia Fluor dyes conjugated to HaloTag ligands, concentrations in the range of 100-500 nM are often used for labeling. Titrate the concentration to find the optimal balance between signal and cell health. |
| Suboptimal Imaging Medium | Ensure you are using a complete cell culture medium buffered with HEPES to maintain physiological pH outside of a CO2 incubator. For longer experiments, use a stage-top incubator to maintain temperature, humidity, and CO2 levels. |
| Pre-existing Poor Cell Health | Only use healthy, sub-confluent cells for your experiments. Stressed or overly dense cell cultures are more susceptible to phototoxicity. |
Quantitative Data Summary
The optimal imaging parameters will vary depending on the cell type, expression level of the target integrin, and the microscope setup. The following tables provide a starting point for optimization.
Table 1: Recommended Starting Parameters for Confocal Microscopy
| Parameter | Recommended Range | Notes |
| Laser Power | 1 - 10% of maximum | Start low and increase only as needed. |
| Laser Power Density | 20 - 400 W/cm² | Application-dependent; lower for standard imaging, higher for super-resolution. |
| Exposure Time | 50 - 500 ms | Longer exposure times with lower laser power are generally better. |
| Pixel Dwell Time | 1 - 10 µs | Shorter dwell times can reduce photobleaching per scan. |
| Line/Frame Averaging | 1 - 4 | Use minimal averaging to reduce light exposure. |
| Pinhole Size | 1 - 1.5 Airy Units | A slightly larger pinhole can increase signal detection, potentially allowing for lower laser power. |
Table 2: Time-Lapse Imaging Interval Suggestions
| Biological Process | Suggested Imaging Interval |
| Rapid focal adhesion dynamics | 5 - 30 seconds |
| Cell migration tracking | 2 - 15 minutes |
| Long-term cell tracking | 15 - 60 minutes |
Experimental Protocols
Protocol 1: Live-Cell Labeling with this compound
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Cell Preparation: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy. Allow cells to adhere and reach the desired confluency (typically 50-70%).
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Prepare Labeling Solution: Dilute the this compound stock solution in pre-warmed, complete cell culture medium to the desired final concentration. A starting concentration of 100-500 nM is recommended, but this should be optimized for your specific cell type and experiment.
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Cell Labeling: Remove the culture medium from the cells and add the this compound labeling solution.
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Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
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Washing (Optional but Recommended): this compound is fluorogenic, so a wash step may not be strictly necessary. However, to minimize any residual background fluorescence, you can gently wash the cells two to three times with pre-warmed imaging medium (e.g., complete medium without phenol red, buffered with HEPES).
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Ready for Imaging: After the final wash, add fresh imaging medium to the cells. You can now proceed with your time-lapse imaging experiment.
Protocol 2: Time-Lapse Confocal Microscopy of this compound Labeled Cells
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Microscope Setup: Turn on the microscope, laser lines (a 633 nm or 647 nm laser is suitable for exciting JF646), and environmental chamber. Allow the system to warm up and stabilize. Set the environmental chamber to 37°C and 5% CO2.
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Sample Placement: Place your labeled cells on the microscope stage.
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Find Focus: Using brightfield or DIC, locate and focus on the cells of interest.
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Initial Imaging Settings:
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Select the 633/647 nm laser line for excitation.
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Set the emission detection window to approximately 660-720 nm.
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Start with a low laser power (e.g., 1-2%).
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Use a moderate exposure time or pixel dwell time.
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Acquire a single image to check the signal intensity and quality.
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Optimization to Minimize Photobleaching:
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Adjust the laser power and exposure time to achieve a good signal-to-noise ratio with the minimal amount of light.
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If the signal is too dim, first try increasing the detector gain or using a more sensitive detector if available, before increasing the laser power.
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Determine the appropriate Z-stack range if 3D imaging is required, keeping the number of slices to a minimum.
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Time-Lapse Setup:
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Define the duration of the experiment and the imaging interval based on the biological process you are observing (see Table 2).
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Set up the time-lapse acquisition in the microscope software.
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Engage any available focus-maintaining system to prevent focal drift over time.
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Acquisition: Start the time-lapse acquisition.
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Post-Acquisition Analysis: Analyze the resulting image series to quantify changes in fluorescence intensity, localization, or cell movement over time.
Visualizations
Caption: Simplified model of key protein organization within a focal adhesion.
Caption: Troubleshooting workflow for mitigating photobleaching and phototoxicity.
References
Cell permeability issues with Bop-JF646 and how to solve them
Welcome to the technical support center for Bop-JF646. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding cell permeability and other common issues encountered during live-cell imaging experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here you will find a series of questions and answers to help you resolve potential issues and optimize your experimental protocols.
Q1: What is this compound and why is it designed to be cell-permeable?
A1: this compound is a fluorescent probe consisting of a biotin molecule linked to the Janelia Fluor 646 (JF646) dye. The JF646 core is a silicon-rhodamine (Si-rhodamine) dye, which is engineered for high cell permeability. This permeability is due to a chemical property known as the lactone-zwitterion equilibrium.[1][2][3] In aqueous solutions like cell culture media, the dye predominantly exists in a non-fluorescent, hydrophobic "lactone" form. This uncharged, non-polar state allows the molecule to readily diffuse across the lipid bilayer of the cell membrane. Once inside the cell, the environment can shift the equilibrium towards the fluorescent, charged "zwitterionic" form, especially upon binding to its target (e.g., a HaloTag fusion protein), leading to bright intracellular labeling.[1][2]
Q2: I am observing very weak or no fluorescence signal in my live cells after incubation with this compound. What are the possible causes and solutions?
A2: Weak or no signal is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:
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Suboptimal Dye Concentration: The concentration of this compound may be too low for your specific cell type and expression level of the target protein.
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Solution: Perform a concentration titration to determine the optimal concentration. Start with a range of 50 nM to 500 nM. For highly expressed proteins, you may need to go to the higher end of this range. For single-molecule imaging, concentrations as low as 5-50 nM may be required.
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Insufficient Incubation Time: The incubation time may not be long enough for adequate dye uptake and binding.
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Solution: Increase the incubation time. Typical incubation times range from 15 to 60 minutes at 37°C. You can test a time course (e.g., 15, 30, 60, and 120 minutes) to find the optimal duration for your experiment. For proteins with very low expression levels, you might consider an overnight incubation.
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Issues with HaloTag Fusion Protein: The problem may lie with the HaloTag fusion protein rather than the dye itself.
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Solution:
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Verify Expression: Confirm the expression of your HaloTag fusion protein using an alternative method, such as Western blotting or by using a different, well-characterized HaloTag ligand.
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Check Localization: Ensure your HaloTag fusion protein is correctly localized within the cell. Aggregation or mislocalization could hinder dye binding.
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Cell Health: Unhealthy or dying cells can exhibit altered membrane permeability and may not effectively take up the dye.
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Solution: Ensure your cells are healthy and not overly confluent. Use a fresh culture of cells for your experiments.
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Incorrect Imaging Settings: Your microscope settings may not be optimized for detecting the JF646 signal.
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Solution: Ensure you are using the correct filter set for JF646 (Excitation max: ~646 nm, Emission max: ~664 nm). Check the laser power and detector sensitivity to ensure they are appropriate for detecting the signal without causing phototoxicity.
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Q3: I am observing high background fluorescence in my images. How can I reduce it?
A3: High background can obscure your signal of interest. Here are some strategies to minimize it:
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Inadequate Washing: Insufficient washing after incubation can leave behind unbound dye in the extracellular medium and non-specifically bound dye on the cell surface.
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Solution: After incubation with this compound, wash the cells thoroughly. A typical washing procedure involves rinsing the cells 2-3 times with pre-warmed, complete culture medium or a suitable imaging buffer. An additional incubation step of 15-30 minutes in fresh medium after the initial washes can help to further reduce background by allowing more unbound dye to diffuse out of the cells.
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Dye Concentration is Too High: Using an excessively high concentration of this compound can lead to non-specific binding to cellular structures or the coverslip.
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Solution: Reduce the concentration of the dye. As mentioned in Q2, it is important to titrate the dye to find the lowest concentration that gives a good signal-to-noise ratio.
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Presence of Serum in Staining Medium: While many protocols include serum in the incubation medium, in some cases, components in the serum can contribute to background fluorescence.
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Solution: Try performing the incubation in a serum-free, phenol red-free medium. However, be mindful that prolonged incubation in serum-free medium can affect cell health. A study has shown that formulated serum-free media can sometimes lead to rapid degradation of fluorescent dyes when exposed to light, so it is important to test this condition carefully.
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Autofluorescence: Some cell types naturally exhibit autofluorescence, which can interfere with the signal from your probe.
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Solution: Image a control sample of unstained cells using the same imaging settings to assess the level of autofluorescence. If it is significant, you may need to use image analysis software to subtract the background.
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Q4: Can I use detergents like Triton X-100 or saponin to improve the permeability of this compound?
A4: No, for live-cell imaging, you should not use detergents to permeabilize your cells. This compound is specifically designed to be cell-permeable for use in living cells. Detergents like Triton X-100, saponin, or Tween-20 work by disrupting the cell membrane, which would kill the cells and is counterproductive for live-cell imaging. These permeabilization methods are suitable for fixed-cell immunofluorescence but not for experiments with live cells and cell-permeable dyes.
Quantitative Data Summary
The following table summarizes key quantitative parameters for Janelia Fluor dyes, including JF646, which is the core of this compound. These parameters are crucial for understanding the dye's properties and for optimizing imaging experiments.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Lactone-Zwitterion Equilibrium Constant (KL-Z) |
| JF646 | 646 | 664 | 0.54 | 152,000 | 0.0014 |
| JF549 | 549 | 571 | 0.88 | 95,000 | 3.5 |
| SiTMR | 643 | 662 | 0.41 | 141,000 | Not specified |
Data compiled from multiple sources. The low KL-Z value for JF646 indicates a preference for the cell-permeable lactone form in aqueous environments.
Experimental Protocols & Workflows
Below are detailed methodologies for key experimental procedures involving this compound.
Protocol 1: Standard Live-Cell Labeling with this compound
This protocol is a general guideline for labeling live adherent cells with this compound for fluorescence microscopy.
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Cell Seeding: Seed your cells on a glass-bottom imaging dish or chamber slide at a density that will result in 50-70% confluency on the day of the experiment.
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Prepare Staining Solution: On the day of the experiment, prepare a fresh staining solution by diluting the this compound stock solution (typically in DMSO) into pre-warmed (37°C) complete cell culture medium. The final concentration should be determined by titration, but a good starting point is 100-200 nM.
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Incubation: Remove the existing medium from your cells and replace it with the this compound staining solution. Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.
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Washing: After incubation, aspirate the staining solution and wash the cells 2-3 times with pre-warmed complete culture medium. To further reduce background, you can add fresh pre-warmed medium and incubate for an additional 15-30 minutes.
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Imaging: Replace the wash medium with a suitable imaging medium (e.g., phenol red-free medium) and proceed with live-cell imaging on a microscope equipped with appropriate environmental controls (37°C, 5% CO₂).
Diagrams of Experimental Workflows and Logical Relationships
The following diagrams illustrate key workflows and concepts related to the use of this compound.
Caption: this compound crosses the cell membrane in its lactone form and binds to HaloTag.
Caption: A logical workflow for troubleshooting weak fluorescence signals with this compound.
Caption: A step-by-step protocol for live-cell imaging with this compound.
References
Adjusting microscope settings for optimal Bop-JF646 fluorescence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing microscope settings for the fluorescent integrin probe, Bop-JF646. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure optimal performance in your experiments.
This compound at a Glance: Key Spectral and Photophysical Properties
For optimal imaging results, it is crucial to understand the spectral characteristics of the this compound fluorophore, Janelia Fluor 646 (JF646). The following table summarizes its key quantitative properties.
| Property | Value | Reference |
| Excitation Maximum (λex) | 646 nm | [1][2][3][4] |
| Emission Maximum (λem) | 664 nm | [1] |
| Molar Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | 0.54 | |
| Recommended Laser Line | 647 nm | |
| Common Emission Filter | 660/20 nm |
Experimental Protocol: Adjusting Microscope Settings for Optimal this compound Fluorescence
This protocol provides a step-by-step guide for setting up a confocal microscope to achieve the best signal-to-noise ratio when imaging this compound.
1. Sample Preparation:
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Culture cells to the desired confluency on imaging-compatible plates or slides.
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Incubate the cells with the appropriate concentration of this compound for the time specified in your experimental protocol. As this compound is fluorogenic, it will only fluoresce upon binding to integrins, allowing for no-wash experiments.
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For live-cell imaging, ensure the sample is maintained in a suitable imaging medium, and if necessary, use a stage-top incubator to maintain optimal temperature and CO2 levels.
2. Microscope Configuration:
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Laser Line: Select the 647 nm laser line for excitation.
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Excitation Filter: Ensure the excitation filter is appropriate for the 647 nm laser line.
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Dichroic Mirror: Use a dichroic mirror that efficiently reflects the 647 nm excitation light and transmits the longer wavelength emission of this compound.
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Emission Filter: A bandpass filter of 660/20 nm is a good starting point. You may need to adjust this based on the specific filter sets available on your microscope and the presence of any spectral overlap with other fluorophores in multicolor experiments.
3. Image Acquisition Settings Optimization:
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Laser Power: Start with a low laser power (e.g., 1-5%) to minimize phototoxicity and photobleaching. Gradually increase the power only if the signal is too low.
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Detector Gain/Sensitivity: Begin with a moderate gain setting. Increase the gain if the signal is weak, but be mindful that excessive gain can amplify noise.
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Pinhole Size: For confocal microscopy, set the pinhole to 1 Airy Unit (AU). This provides a good balance between confocality (rejection of out-of-focus light) and signal intensity. A smaller pinhole will increase confocality but reduce the signal, while a larger pinhole will increase the signal but at the cost of confocality.
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Pixel Dwell Time/Scan Speed: A longer pixel dwell time (or slower scan speed) will increase the signal-to-noise ratio but also increases the risk of photobleaching. Find a balance that provides a good quality image without significant fading.
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Image Resolution and Averaging: Start with a resolution of 512x512 or 1024x1024 pixels. Line averaging (e.g., 2-4x) can be used to improve the signal-to-noise ratio in the final image.
4. Imaging and Data Analysis:
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Acquire images using the optimized settings.
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It is recommended to acquire a z-stack to capture the full three-dimensional information of your sample.
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For quantitative analysis, ensure that all images are acquired with the exact same settings.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the imaging of this compound.
Frequently Asked Questions (FAQs)
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Q1: What is the optimal excitation wavelength for this compound?
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A1: The optimal excitation wavelength is 646 nm. A 647 nm laser line, commonly available on confocal microscopes, is ideal for exciting this fluorophore.
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Q2: I am not seeing any signal. What could be the problem?
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A2: There are several potential reasons for a lack of signal:
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Incorrect microscope settings: Double-check that you are using the correct laser line, filters, and detector for far-red fluorescence.
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Low probe concentration: You may need to optimize the concentration of this compound for your specific cell type and experimental conditions.
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Low target expression: The integrins targeted by this compound may not be sufficiently expressed in your cells.
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Cell health: Ensure your cells are healthy, as compromised cells may not exhibit normal integrin expression or function.
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Q3: My signal is very weak. How can I improve it?
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A3: To improve a weak signal:
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Increase laser power: Gradually increase the laser power, but be cautious of phototoxicity.
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Increase detector gain: A higher gain will amplify the signal, but also the noise.
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Optimize pinhole size: A slightly larger pinhole can increase the collected signal.
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Increase pixel dwell time: A longer dwell time will collect more photons per pixel.
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Use line averaging: This can significantly improve the signal-to-noise ratio.
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Q4: I am observing high background fluorescence. What can I do to reduce it?
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A4: High background can be caused by several factors:
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Autofluorescence: Some cell types or media components can be autofluorescent. Using a far-red dye like this compound generally helps to minimize autofluorescence, as it is less common in the red part of the spectrum.
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Non-specific binding: Although this compound is designed for specific binding, you can try reducing the concentration if you suspect non-specific interactions.
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Detector noise: High detector gain can increase background noise. Try to use the lowest gain necessary for a good signal.
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Q5: My sample is photobleaching quickly. How can I prevent this?
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A5: To minimize photobleaching:
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Reduce laser power: Use the lowest possible laser power that gives you an acceptable signal.
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Minimize exposure time: Use a faster scan speed or reduce the pixel dwell time.
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Use an anti-fade mounting medium: For fixed samples, an anti-fade reagent can help to preserve the fluorescence.
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Image a fresh field of view: Avoid repeatedly imaging the same area.
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Visualizing Experimental and Troubleshooting Workflows
The following diagrams, created using the DOT language, illustrate key workflows for this compound imaging and troubleshooting.
References
Technical Support Center: Quenching Autofluorescence with BDP-JF646
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating autofluorescence when using the far-red fluorescent dye BDP-JF646.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in fluorescence microscopy?
Autofluorescence is the natural emission of light by biological structures when they are excited by light, which can interfere with the detection of specific fluorescent signals from your labeled probes.[1][2] This inherent fluorescence can originate from various endogenous molecules within the cells and tissues, such as collagen, elastin, NADH, and lipofuscin.[3][4][5] Additionally, sample preparation methods, particularly fixation with aldehyde-based reagents like formaldehyde and glutaraldehyde, can induce autofluorescence. The primary issue with autofluorescence is that it can increase the background noise, making it difficult to distinguish the true signal from your fluorescent probe, potentially leading to inaccurate data interpretation.
Q2: I am using BDP-JF646, a far-red dye. Do I still need to worry about autofluorescence?
Using far-red dyes like Janelia Fluor® 646 (JF646) is an excellent primary strategy to minimize autofluorescence. This is because most endogenous autofluorescence is more intense in the blue and green regions of the spectrum. However, some sources of autofluorescence, such as lipofuscin and red blood cells, have broad emission spectra and can still be a problem in the red and far-red channels. Therefore, while using BDP-JF646 significantly reduces the likelihood of issues with autofluorescence, it does not entirely eliminate the possibility, especially in tissues known for high levels of these components.
Q3: How can I determine if my sample has an autofluorescence problem?
The most straightforward way to assess autofluorescence is to prepare an unstained control sample. This sample should undergo all the same processing steps as your stained samples, including fixation and permeabilization, but without the addition of any fluorescent labels. When you image this control under the same conditions you use for your BDP-JF646-stained sample, any fluorescence you observe is attributable to autofluorescence. This will give you a baseline understanding of the extent of the issue.
Q4: What are the common methods to quench or reduce autofluorescence?
Several methods can be employed to reduce autofluorescence, ranging from sample preparation adjustments to post-staining treatments. These include:
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Chemical Quenching: Using reagents that specifically reduce or mask autofluorescence. Common examples include Sudan Black B and commercial solutions like TrueBlack®.
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Reducing Agents: Treatment with sodium borohydride can reduce aldehyde-induced autofluorescence.
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Photobleaching: Intentionally exposing the sample to high-intensity light to "burn out" the autofluorescent molecules before imaging your specific signal.
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Optimized Sample Preparation: Perfusing tissues with PBS before fixation can help remove red blood cells, a common source of autofluorescence. Also, minimizing the duration of fixation with aldehyde-based fixatives can be beneficial.
Q5: Are quenching agents like Sudan Black B and TrueBlack® compatible with BDP-JF646?
While specific compatibility studies for every dye are not always available, the principles of these quenching agents suggest they should be compatible with far-red dyes. However, there are important considerations:
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Sudan Black B: This agent is effective at quenching lipofuscin-based autofluorescence. However, it can introduce its own background fluorescence in the red and far-red channels, which could interfere with the BDP-JF646 signal. Careful optimization and the use of appropriate controls are crucial.
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TrueBlack®: This is a commercial reagent designed to quench lipofuscin autofluorescence with minimal introduction of background in the red and far-red channels, making it a potentially better choice than Sudan Black B when working with dyes like BDP-JF646. Protocols for TrueBlack® suggest it has a minimal effect on the signal from fluorescent antibodies.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with autofluorescence when using BDP-JF646.
Diagram: Troubleshooting Workflow for Autofluorescence
Caption: A step-by-step workflow for diagnosing and resolving high background fluorescence.
Issue 1: High background fluorescence is observed in the BDP-JF646 channel.
Possible Cause: Endogenous autofluorescence from the sample.
Troubleshooting Steps:
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Confirm Autofluorescence: As mentioned in the FAQs, prepare and image an unstained control sample to confirm that the background is indeed from autofluorescence.
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Optimize Acquisition Settings: Ensure that you are not using excessive laser power or detector gain, which can amplify background signals.
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Consider Sample Preparation: If you are preparing your own samples, consider perfusing tissues with PBS prior to fixation to remove red blood cells. Also, minimize fixation time with aldehyde-based fixatives.
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Apply a Chemical Quencher: If autofluorescence is still problematic, consider using a chemical quenching agent.
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TrueBlack®: This is generally recommended over Sudan Black B for far-red dyes due to its lower intrinsic fluorescence in this spectral region. Follow the manufacturer's protocol for pre- or post-staining treatment.
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Sudan Black B: If TrueBlack® is not available, Sudan Black B can be used, but be aware of its potential to increase background in the far-red channel. You will need to carefully optimize the concentration and incubation time.
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Sodium Borohydride: This can be effective for aldehyde-induced autofluorescence. A typical treatment is 0.1% (w/v) in PBS for about 7 minutes.
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Issue 2: The signal from BDP-JF646 appears diminished after using a quenching agent.
Possible Cause: The quenching agent is partially quenching the fluorescence of your dye.
Troubleshooting Steps:
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Follow Recommended Protocols: Ensure you are using the quenching agent according to the manufacturer's instructions. For example, the TrueBlack® protocol suggests that post-staining treatment may result in a lower fluorescence signal.
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Use Pre-Staining Quenching: Whenever possible, apply the quenching agent before your staining protocol. The pre-treatment protocol for TrueBlack® is designed to minimize effects on antibody binding and fluorophore fluorescence.
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Optimize Staining Concentration: You may need to increase the concentration of your BDP-JF646 probe to compensate for any signal loss due to quenching.
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Adjust Imaging Parameters: Increase the exposure time or detector gain slightly to recover the signal, being careful not to re-introduce excessive background noise.
Quantitative Data Summary
The following tables summarize the spectral properties of common autofluorescent species and a comparison of common quenching methods.
Table 1: Common Sources of Autofluorescence and their Approximate Spectral Properties
| Autofluorescent Species | Excitation Range (nm) | Emission Range (nm) | Common Location |
| Collagen & Elastin | 330 - 400 | 470 - 520 | Extracellular matrix, blood vessel walls |
| NADH | 340 - 460 | 440 - 470 | Mitochondria |
| Flavins | 360 - 520 | 500 - 560 | Mitochondria |
| Lipofuscin | 345 - 490 | 460 - 670 | Lysosomes (especially in aging cells) |
| Fixative-Induced | 355 - 435 | 420 - 470 | Throughout the tissue (aldehyde fixatives) |
Data compiled from multiple sources.
Table 2: Comparison of Common Autofluorescence Quenching Methods
| Quenching Method | Target Autofluorescence | Advantages | Disadvantages |
| TrueBlack® | Primarily Lipofuscin, also others | Low background in far-red, pre- & post-staining protocols | Commercial reagent |
| Sudan Black B | Lipofuscin | Effective for lipofuscin | Can introduce background in far-red channel |
| Sodium Borohydride | Aldehyde-induced | Simple to prepare and use | Can have mixed results, may affect some fluorophores |
| Photobleaching | Broad spectrum | No chemical additions | Can be time-consuming, may damage sample or target fluorophore |
Experimental Protocols
Protocol 1: TrueBlack® Lipofuscin Autofluorescence Quencher (Pre-treatment)
This protocol is adapted from manufacturer's guidelines and is the preferred method to minimize effects on your BDP-JF646 signal.
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Rehydration and Permeabilization: Rehydrate your tissue sections as required by your standard protocol. If necessary, permeabilize the sections with a detergent-containing buffer and then wash thoroughly with PBS.
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Prepare 1X TrueBlack® Solution: Just before use, dilute the 20X TrueBlack® stock solution 1:20 in 70% ethanol. Vortex to mix well.
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Application: Remove slides from the wash buffer and carefully remove excess buffer from around the tissue section. Apply enough 1X TrueBlack® solution to completely cover the tissue and incubate for 30 seconds at room temperature.
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Washing: Transfer the slides to a staining jar and rinse three times with PBS.
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Staining: Proceed with your standard staining protocol using BDP-JF646. Important: Do not use detergents in any subsequent blocking, antibody incubation, or washing steps.
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Mounting: Mount the coverslip using an aqueous-based mounting medium.
Protocol 2: Sudan Black B Staining for Autofluorescence Quenching
This protocol is a general guideline and may require optimization for your specific sample type.
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Complete Staining: Perform your complete staining protocol with BDP-JF646.
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Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Filter the solution before use.
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Incubation: Incubate the stained slides in the Sudan Black B solution for 20-25 minutes at room temperature.
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Washing: Rinse the slides thoroughly with PBS or water to remove excess Sudan Black B.
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Mounting: Mount the coverslip with an aqueous mounting medium.
Signaling Pathways and Experimental Workflows
Diagram: The Process of Fluorescence and Autofluorescence
References
Validation & Comparative
A Comparative Guide to Integrin Labeling: Bop-JF646 vs. Anti-Integrin Antibodies
For researchers studying cellular adhesion, migration, and signaling, the accurate visualization and tracking of integrins are paramount. Integrins are a family of transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions, playing a crucial role in a multitude of physiological and pathological processes.[1][2] This guide provides an objective comparison between two prominent methods for labeling these critical proteins: the small-molecule fluorescent probe, Bop-JF646, and the traditional immunofluorescence approach using anti-integrin antibodies.
Mechanism of Action
This compound: This labeling agent is a fluorescent small-molecule probe that acts as a dual inhibitor for α9β1 and α4β1 integrins.[3] It is composed of the integrin inhibitor BOP, conjugated to the bright, photostable Janelia Fluor 646 dye.[3][4] A key feature of this compound is its fluorogenic nature; it remains non-fluorescent in aqueous solution and only emits a strong fluorescent signal upon binding to its integrin targets. This property arises from an equilibrium shift in the dye's structure from a colorless lactone to a fluorescent zwitterion upon protein binding. This mechanism significantly reduces background noise and allows for no-wash experimental designs.
Anti-Integrin Antibodies: This classical method relies on monoclonal or polyclonal antibodies that specifically recognize and bind to various epitopes on the extracellular domains of integrin α or β subunits. The use of antibodies allows for broad target flexibility, as different antibodies can target specific integrin heterodimers or even conformational states (e.g., active vs. inactive). Labeling is typically achieved in one of two ways:
-
Direct Immunofluorescence: The primary antibody that recognizes the integrin is directly conjugated to a fluorophore.
-
Indirect Immunofluorescence: An unlabeled primary antibody first binds to the integrin, and is then detected by a secondary antibody that is conjugated to a fluorophore. This method can amplify the signal.
Antibodies themselves can be classified based on their functional effect: inhibitory antibodies that block ligand binding, non-blocking antibodies that bind without affecting function, and stimulatory antibodies that can lock the integrin in a high-affinity state.
Data Presentation: A Head-to-Head Comparison
The choice between this compound and anti-integrin antibodies depends on the specific experimental goals. The following tables summarize their key characteristics and performance aspects.
Table 1: General Characteristics of Labeling Reagents
| Feature | This compound | Anti-Integrin Antibody |
| Reagent Type | Small Molecule Inhibitor + Fluorophore | Glycoprotein (IgG) |
| Target Specificity | Dual α9β1 / α4β1 Integrins | Specific to a single integrin subunit or heterodimer epitope |
| Mode of Action | Competitive Inhibitor | Varies: Blocking, Non-blocking, or Stimulatory |
| Fluorogenic | Yes | No |
| Size (approx.) | ~1.1 kDa | ~150 kDa |
| Labeling | Direct, single-step | Direct or Indirect (two-step) |
Table 2: Performance and Experimental Considerations
| Performance Metric | This compound | Anti-Integrin Antibody |
| Signal-to-Noise Ratio | High (due to fluorogenic nature) | Variable (requires wash steps to reduce background) |
| Live-Cell Imaging | Excellent (photostable, no-wash) | Possible, but potential for receptor cross-linking and internalization |
| Cellular Perturbation | Inhibits α9β1/α4β1 function | Can be inhibitory, activating, or non-functional depending on the antibody |
| Temporal Resolution | High (rapid binding kinetics) | Lower (slower binding and requires incubation/wash steps) |
| Ease of Use | Simple "add-and-read" protocol | Multi-step protocol with incubations and washes |
| Multiplexing | Limited by single color | High, with a wide range of antibody-fluorophore conjugates available |
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams outline the integrin signaling pathway and a comparison of the experimental workflows.
Caption: Overview of the integrin "outside-in" signaling cascade.
Caption: Comparison of experimental workflows for integrin labeling.
Experimental Protocols
Protocol 1: Live-Cell Labeling with this compound
This protocol is based on the "no-wash" properties of fluorogenic probes.
-
Cell Preparation: Culture cells on glass-bottom dishes or plates suitable for microscopy. Ensure cells are healthy and at an appropriate confluency.
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 100-500 nM) in pre-warmed, complete cell culture medium.
-
Labeling: Remove the existing medium from the cells and add the this compound-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes to allow for probe binding.
-
Imaging: Transfer the dish directly to a confocal or wide-field fluorescence microscope equipped with appropriate filters for JF646 (Excitation max: ~655 nm, Emission max: ~672 nm). Imaging can be performed directly in the labeling medium without any wash steps.
Protocol 2: Indirect Immunofluorescence Labeling with Anti-Integrin Antibody
This is a general protocol for labeling cell surface integrins on fixed cells.
-
Cell Preparation: Culture cells on glass coverslips.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Note: Avoid using methanol or acetone fixation as this can denature the extracellular epitopes of integrins.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin and 10% serum from the same species as the secondary antibody) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-integrin antibody to its optimal concentration in the blocking buffer. Remove the blocking solution and incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Final Washes: Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium. Seal the coverslip and allow it to dry.
-
Imaging: Visualize the labeled integrins using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Conclusion
Both this compound and anti-integrin antibodies are powerful tools for studying integrin biology. This compound offers unparalleled ease of use and a high signal-to-noise ratio for live-cell imaging of specific integrin subtypes (α9β1/α4β1), making it ideal for dynamic tracking studies. However, its utility is limited to these specific targets, and its inhibitory nature must be considered in the experimental design.
Conversely, anti-integrin antibodies provide immense flexibility, with a vast selection of reagents available to target nearly any integrin subunit in various functional states. They are the gold standard for many applications, including fixed-cell imaging and flow cytometry. The main drawbacks are a more complex, multi-step protocol and the potential for artifacts in live-cell imaging, such as antibody-induced receptor clustering. The choice of reagent should therefore be carefully matched to the specific research question, cell type, and desired application.
References
A Comparative Guide to Integrin Probes: Bop-JF646 vs. RGD Peptide-Based Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two classes of fluorescent probes used for integrin research: the small-molecule inhibitor-based probe Bop-JF646 and the widely used RGD peptide-based probes. This comparison is intended to assist researchers in selecting the most suitable probe for their specific experimental needs, with a focus on performance, experimental protocols, and underlying biological principles.
Introduction to Integrin Probes
Integrins are a family of transmembrane receptors that play a crucial role in cell adhesion, signaling, and migration. Their involvement in various physiological and pathological processes, including cancer progression and angiogenesis, makes them a key target for imaging and therapeutic development. Fluorescent probes that specifically bind to integrins are invaluable tools for studying their function and localization in live cells and in vivo.
This compound is a novel fluorescent probe that combines a high-affinity small-molecule inhibitor of α9β1 and α4β1 integrins (BOP) with the bright and photostable far-red fluorophore, Janelia Fluor 646 (JF646). A key feature of this compound is its fluorogenic nature, meaning its fluorescence significantly increases upon binding to its target integrins, which allows for no-wash imaging protocols.
RGD peptide-based probes are a well-established class of integrin probes. They are based on the Arginine-Glycine-Aspartic acid (RGD) tripeptide motif, which is a recognition sequence for numerous integrins, most notably αvβ3. These peptides can be cyclized to enhance their binding affinity and selectivity and are commonly conjugated to various fluorophores for visualization. For the purpose of this guide, we will focus on c(RGDfK)-Cy5 , a widely used cyclic RGD peptide conjugated to the far-red fluorescent dye Cy5, which is spectrally similar to JF646.
Performance Comparison
The selection of an integrin probe is often dictated by its performance characteristics. This section provides a quantitative and qualitative comparison of this compound and c(RGDfK)-Cy5.
Quantitative Data Summary
| Feature | This compound | c(RGDfK)-Cy5 |
| Target Integrins | α9β1, α4β1 | Primarily αvβ3, αvβ5 |
| Binding Affinity (Kd) | Not publicly available. Described as a high-affinity inhibitor. | ~4.1 nM for αvβ3 |
| Excitation Max. | 655 nm | ~650 nm |
| Emission Max. | 672 nm | ~670 nm |
| Fluorogenic | Yes | No |
| Photostability | High (based on JF646 properties) | Moderate to High |
| Signal-to-Noise Ratio | High (due to fluorogenicity) | Variable, dependent on washing efficiency |
Qualitative Performance Analysis
Specificity:
-
This compound offers high specificity for α9β1 and α4β1 integrins. This is advantageous for researchers specifically studying the roles of these integrins in processes like hematopoietic stem cell mobilization.
-
c(RGDfK)-Cy5 primarily targets αvβ3 and αvβ5 integrins, which are often overexpressed in tumor vasculature and various cancer cells. This makes it a valuable tool for cancer research and angiogenesis studies.
Fluorogenicity and Signal-to-Noise Ratio:
-
The fluorogenic nature of This compound is a significant advantage for live-cell imaging. The increase in fluorescence upon binding reduces background from unbound probes, leading to a higher signal-to-noise ratio without the need for extensive washing steps that can be detrimental to live cells.
-
c(RGDfK)-Cy5 is not fluorogenic, meaning unbound probes in solution will fluoresce and contribute to background noise. Therefore, thorough washing is required to achieve a good signal-to-noise ratio, which can be challenging in live-cell and in vivo experiments.
Photostability:
-
This compound utilizes the JF646 fluorophore, which is part of the Janelia Fluor series known for their exceptional brightness and photostability. This allows for long-term imaging experiments with minimal signal loss.
-
The photostability of c(RGDfK)-Cy5 is dependent on the Cy5 dye, which is generally considered to have good photostability, but may be less robust than the newer generation of fluorophores like the Janelia Fluors.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate and compare the performance of this compound and RGD peptide-based probes.
Integrin Binding Affinity Assay (Fluorescence Polarization)
This protocol describes a method to determine the binding affinity (Kd) of a fluorescent probe to its target integrin.
Principle: Fluorescence polarization (FP) measures the change in the tumbling rate of a fluorescent molecule upon binding to a larger molecule. A small, rapidly tumbling fluorescent probe will have a low FP value. When bound to a large protein like an integrin, its tumbling slows down, resulting in a higher FP value.
Materials:
-
Fluorescent integrin probe (e.g., this compound or c(RGDfK)-Cy5)
-
Purified recombinant integrin protein (e.g., α9β1, α4β1, or αvβ3)
-
Assay buffer (e.g., 20 mM Tris pH 7.4, 150 mM NaCl, 1 mM MnCl2)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the purified integrin protein in the assay buffer.
-
Add a fixed, low concentration of the fluorescent probe to each well of the 384-well plate.
-
Add the different concentrations of the integrin protein to the wells. Include wells with the probe only (no protein) as a control.
-
Incubate the plate at room temperature for 30-60 minutes to allow binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader, with excitation and emission wavelengths appropriate for the fluorophore.
-
Plot the change in fluorescence polarization as a function of the integrin concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
Live-Cell Imaging and Signal-to-Noise Ratio (SNR) Determination
This protocol outlines the procedure for imaging integrins in live cells and quantifying the signal-to-noise ratio.
Materials:
-
Cells expressing the target integrins (e.g., HEK293 cells transfected with the integrin of interest)
-
Glass-bottom imaging dishes
-
This compound or c(RGDfK)-Cy5
-
Live-cell imaging medium (phenol red-free)
-
Confocal microscope with environmental control (37°C, 5% CO2)
-
Image analysis software (e.g., Fiji/ImageJ)
Procedure:
-
Seed the cells on glass-bottom imaging dishes and allow them to adhere overnight.
-
For This compound , add the probe directly to the live-cell imaging medium at the desired concentration (e.g., 100-500 nM) and incubate for 15-30 minutes. No washing is required.
-
For c(RGDfK)-Cy5 , incubate the cells with the probe in imaging medium for 30-60 minutes.
-
For c(RGDfK)-Cy5 , gently wash the cells 2-3 times with pre-warmed imaging medium to remove unbound probe.
-
Place the imaging dish on the confocal microscope stage and allow the temperature and CO2 to equilibrate.
-
Acquire images using the appropriate laser line and emission filter for the fluorophore. Use identical imaging settings (laser power, gain, exposure time) when comparing the two probes.
-
SNR Quantification:
-
In the acquired images, select a region of interest (ROI) on the cell membrane where the integrin signal is localized. Measure the mean fluorescence intensity (Signal).
-
Select a background ROI in an area of the image with no cells. Measure the mean fluorescence intensity (Background).
-
Calculate the SNR using the formula: SNR = (Signal - Background) / Standard Deviation of the Background.
-
Compare the SNR values obtained for both probes.
-
Photostability Assay (Photobleaching)
This protocol measures the rate of photobleaching of the fluorescent probes under continuous illumination.
Materials:
-
Cells labeled with either this compound or c(RGDfK)-Cy5 (prepared as for live-cell imaging)
-
Confocal microscope with time-lapse imaging capabilities
Procedure:
-
Prepare labeled cells as described in the live-cell imaging protocol.
-
Select a field of view with several labeled cells.
-
Set the microscope for a time-lapse acquisition with a high frame rate (e.g., 1 frame per second) and continuous laser illumination at a fixed power.
-
Start the time-lapse acquisition and record a series of images until the fluorescence signal has significantly decreased.
-
Data Analysis:
-
Select an ROI on a labeled cell and measure the mean fluorescence intensity in that ROI for each frame of the time-lapse series.
-
Normalize the intensity values to the intensity of the first frame.
-
Plot the normalized intensity as a function of time.
-
The rate of decay of the fluorescence intensity is an indicator of the photostability of the probe. A slower decay indicates higher photostability.
-
Signaling Pathways and Experimental Workflows
Integrin Signaling Pathway
Upon ligand binding, integrins cluster and activate intracellular signaling cascades that regulate various cellular processes. The binding of both this compound (as an inhibitor) and RGD peptides (as ligands) can modulate these pathways. The diagram below illustrates a simplified overview of the key signaling events downstream of integrin activation.
Caption: Simplified integrin signaling pathway upon ligand binding.
Experimental Workflow: Probe Comparison
The following diagram outlines the logical workflow for a comprehensive comparison of this compound and an RGD peptide-based probe.
Caption: Workflow for comparing integrin probes.
Conclusion
Both this compound and RGD peptide-based probes are powerful tools for studying integrin biology. The choice between them depends heavily on the specific research question and experimental setup.
-
This compound is an excellent choice for researchers focusing on α9β1 and α4β1 integrins and for live-cell imaging applications where minimal perturbation and high signal-to-noise are critical. Its fluorogenic nature simplifies experimental workflows by eliminating the need for washing steps.
-
RGD peptide-based probes like c(RGDfK)-Cy5 are well-suited for studies on αvβ3 and αvβ5 integrins , which are highly relevant in cancer research and angiogenesis . Their performance is well-documented, and a wide variety of RGD analogs and fluorophore conjugates are commercially available, offering flexibility in experimental design.
Researchers should carefully consider the target integrin, the experimental system (in vitro, live-cell, or in vivo), and the required performance characteristics (specificity, brightness, photostability, and signal-to-noise ratio) when selecting the appropriate probe for their studies. This guide provides a framework and detailed protocols to aid in this decision-making process and to facilitate rigorous and reproducible research.
Validating Binding Specificity: A Comparative Guide for α9β1/α4β1 Integrin Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the binding specificity of novel molecular probes targeting the α9β1 and α4β1 integrins. As the specific probe "Bop-JF646" does not correspond to a known entity in published scientific literature, this document will use a hypothetical high-affinity dual-binding compound, referred to as "Novel Probe," to illustrate the validation process. The performance of this Novel Probe will be objectively compared with established, alternative molecules for which experimental data is available.
Introduction to α9β1 and α4β1 Integrins
Integrins α9β1 and α4β1 are a closely related subfamily of heterodimeric cell surface receptors that play crucial roles in cell adhesion and migration. While α4β1 is extensively studied for its role in immune cell trafficking and is a key target in inflammatory diseases, α9β1 is less characterized but is implicated in processes like angiogenesis, lymphangiogenesis, and neutrophil migration[1]. Given their structural similarities and overlapping ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Osteopontin, ensuring the binding specificity of any new therapeutic or research probe is of paramount importance[2][3][4].
Comparative Binding Affinity Data
To validate the specificity of a novel probe, its binding affinity for the target integrins must be quantified and compared against its affinity for other related integrins. The following tables summarize representative binding data for known α4β1 antagonists and a dual α9β1/α4β1 binding compound, which serves as a model for our "Novel Probe."
Table 1: Binding Affinity of Selected Compounds for α9β1 and α4β1 Integrins
| Compound/Probe | Target Integrin(s) | Binding Metric | Affinity Value | Ion Condition | Comments |
| "Novel Probe" (Model Compound 3) | α9β1 | Kd | ≤3 pM | 1 mM Mn²⁺ (Activating) | Demonstrates high-affinity binding to the activated state of α9β1.[2] |
| α9β1 | Kd | 180 pM | 1 mM Ca²⁺/Mg²⁺ (Non-activating) | Shows significant, though lower, affinity for the non-activated state. | |
| α4β1 | Kd | ≤5 pM | 1 mM Mn²⁺ (Activating) | High-affinity binding to activated α4β1, comparable to α9β1. | |
| α4β1 | Kd | 730 pM | 1 mM Ca²⁺/Mg²⁺ (Non-activating) | High affinity for the non-activated state of α4β1. | |
| BIO-1211 | α4β1 | IC₅₀ | 4 nM | Not Specified | A highly selective peptide-based antagonist for α4β1. |
| α4β7 | IC₅₀ | 2000 nM | Not Specified | Exhibits ~500-fold lower affinity for the related α4β7 integrin. | |
| Firategrast (SB-683699) | α4β1 | IC₅₀ | 198 nM | Not Specified | A small-molecule antagonist of both α4β1 and α4β7. |
| Natalizumab (Antibody) | α4β1 / α4β7 | - | High Affinity | Not Applicable | A monoclonal antibody that binds the α4 subunit, blocking interaction with VCAM-1 and MAdCAM-1. |
Table 2: Comparative Selectivity Profile
| Compound/Probe | Selectivity For | Comparison Integrin(s) | Rationale for Comparison |
| "Novel Probe" | Dual α9β1 / α4β1 | α4β7, α5β1, αv-class | α4β7 shares the α4 subunit. α5β1 is another fibronectin-binding integrin. αv-class are common off-targets. |
| BIO-1211 | α4β1 | α1β1, α5β1, α6β1, αLβ2, αIIbβ3, α4β7 | Demonstrates high selectivity against other β1 integrins and those with different alpha subunits. |
| Firategrast | α4β1 / α4β7 | Other β1 integrins | Designed as a dual antagonist for lymphocyte trafficking. |
| Natalizumab | α4 subunit | All other integrins | Specific to the α4 subunit, thus affecting both α4β1 and α4β7. |
Experimental Protocols
Accurate validation requires robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to determine binding affinity and specificity.
Solid-Phase Competitive Binding Assay
This assay quantifies the ability of a test compound (e.g., "Novel Probe") to compete with a known ligand for binding to purified integrin receptors.
Methodology:
-
Plate Coating: Coat 96-well microtiter plates with a specific ligand for the integrin of interest (e.g., VCAM-1 for α4β1/α9β1, or Fibronectin for α4β1) at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS) overnight at 4°C.
-
Blocking: Wash the plates with wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in wash buffer) for 1-2 hours at room temperature.
-
Competition Reaction: Prepare a solution containing a constant concentration of purified, soluble integrin (α9β1 or α4β1) and serial dilutions of the "Novel Probe" or other competitor compounds.
-
Incubation: Add the integrin/competitor mixtures to the coated and blocked wells. Incubate for 2-3 hours at room temperature to allow binding to reach equilibrium.
-
Detection: Wash the plates to remove unbound integrin. Detect the amount of bound integrin using a primary antibody specific to the integrin subunit (e.g., anti-β1), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Quantification: Add a chromogenic HRP substrate (e.g., TMB) and stop the reaction with acid. Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of integrin binding.
Cell-Based Adhesion Assay
This assay measures how effectively a compound inhibits integrin-mediated cell adhesion to a ligand-coated surface.
Methodology:
-
Plate Preparation: Coat 96-well plates with an integrin ligand (e.g., VCAM-1) as described above and block non-specific sites.
-
Cell Preparation: Use a cell line that expresses the target integrin (e.g., Jurkat cells for α4β1). Label the cells with a fluorescent dye such as Calcein-AM for easy quantification.
-
Compound Incubation: Pre-incubate the fluorescently labeled cells with various concentrations of the "Novel Probe" or control compounds for 30 minutes at 37°C.
-
Adhesion: Add the cell/compound mixtures to the ligand-coated wells and allow the cells to adhere for 30-60 minutes at 37°C in a 5% CO₂ incubator.
-
Washing: Gently wash the wells to remove non-adherent cells. The stringency of the wash is critical and should be optimized.
-
Quantification: Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of adhesion inhibition relative to a vehicle-only control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using DOT language, illustrate key biological pathways and experimental procedures relevant to the validation of integrin-binding probes.
References
Performance Showdown: Bop-JF646 vs. Other Janelia Fluor Probes for Live-Cell Imaging
For researchers, scientists, and drug development professionals at the forefront of cellular imaging, the choice of fluorescent probe is paramount. This guide provides an objective comparison of Bop-JF646, a targeted fluorogenic probe for integrin imaging, with other members of the esteemed Janelia Fluor (JF) family of dyes. By presenting key performance metrics, detailed experimental protocols, and illustrative diagrams, this document aims to empower informed decisions in probe selection for advanced live-cell imaging applications.
This compound is a specialized fluorescent probe designed for the visualization of α9β1/α4β1 integrins. It comprises the integrin inhibitor BOP (Biphenylalanine-Ornithine-Proline) conjugated to the far-red fluorescent dye, Janelia Fluor 646 (JF646). A key feature of this compound is its fluorogenic nature; it exhibits minimal fluorescence until it binds to its integrin target, thereby enabling no-wash, live-cell imaging with high signal-to-background ratios.[1] This characteristic, coupled with the inherent brightness and photostability of the Janelia Fluor dyes, makes this compound a powerful tool for studying integrin dynamics.[2]
The Janelia Fluor series of dyes, developed at the Janelia Research Campus, represents a significant advancement in fluorescent probe technology.[3] These dyes are renowned for their exceptional brightness, high photostability, and cell permeability, making them ideal for a wide range of demanding imaging applications, including super-resolution microscopy.[4] This guide will compare the performance of this compound with its yellow-fluorescent counterpart, Bop-JF549, and other notable Janelia Fluor probes.
Quantitative Performance Comparison
To facilitate a clear comparison of their optical and photophysical properties, the following tables summarize the key quantitative data for this compound and other relevant Janelia Fluor probes. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.
Table 1: Photophysical Properties of Bop-JF Probes for Integrin Imaging
| Probe | Excitation Max (nm) | Emission Max (nm) | Fluorophore | Key Features |
| This compound | 655 | 672 | Janelia Fluor 646 | Far-red, fluorogenic, photostable |
| Bop-JF549 | 549 | 571 | Janelia Fluor 549 | Yellow, fluorogenic, bright, photostable |
Table 2: Photophysical Properties of Core Janelia Fluor Dyes
| Janelia Fluor Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| JF646 | 646 | 664 | 152,000 | 0.54 | 82,080 |
| JF635 | 635 | 652 | 167,000 | 0.56 | 93,520 |
| JF549 | 549 | 571 | 101,000 | 0.88 | 88,880 |
| JF525 | 525 | 549 | - | 0.91 | - |
Note: Data for Janelia Fluor dyes is for the free fluorophore. The properties of the Bop-conjugated probes are primarily determined by the attached dye.
Fluorogenic Performance
Experimental Protocols
The following are detailed methodologies for key experiments to compare the performance of this compound and other Janelia Fluor probes for live-cell imaging of integrins.
Live-Cell Staining and Imaging of Integrins
This protocol outlines the steps for staining and imaging live cells expressing the target integrins with this compound or Bop-JF549.
Materials:
-
Live cells expressing α9β1 or α4β1 integrins (e.g., immortalized human keratinocytes)
-
Glass-bottom imaging dishes
-
Complete cell culture medium
-
This compound or Bop-JF549 stock solution (e.g., 1 mM in DMSO)
-
Pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium)
-
Confocal or wide-field fluorescence microscope with appropriate filter sets and environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom imaging dishes to achieve 60-80% confluency on the day of imaging.
-
Probe Preparation: Prepare a working solution of the Bop-JF probe in pre-warmed imaging buffer. A final concentration of 1-10 µM is a good starting point, but should be optimized for the specific cell line and experimental conditions.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed imaging buffer. Add the probe-containing imaging buffer to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. Due to the fluorogenic nature of the probes, no wash steps are required before imaging.
-
Imaging: Mount the dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.
-
Image Acquisition: Acquire images using the appropriate laser lines and emission filters for the specific probe (e.g., Ex: 640 nm, Em: 660-700 nm for this compound; Ex: 561 nm, Em: 570-620 nm for Bop-JF549). Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity.
Quantitative Comparison of Probe Brightness and Photostability
This protocol describes how to quantitatively compare the brightness and photostability of different Janelia Fluor probes in live cells.
Procedure:
-
Sample Preparation: Prepare live-cell samples stained with the different probes to be compared, following the protocol above. It is crucial to use the same cell type and imaging conditions for a fair comparison.
-
Image Acquisition for Brightness Comparison:
-
For each probe, acquire images of multiple fields of view using identical acquisition settings (laser power, exposure time, detector gain).
-
In the image analysis software (e.g., ImageJ/Fiji), define regions of interest (ROIs) corresponding to specific cellular structures labeled by the probes (e.g., cell membrane for integrin probes).
-
Measure the mean fluorescence intensity within these ROIs.
-
Also, measure the mean background fluorescence in an area of the image with no cells.
-
Calculate the background-corrected brightness for each probe.
-
-
Image Acquisition for Photostability Comparison:
-
For each probe, focus on a single field of view and acquire a time-lapse series of images with continuous laser illumination.
-
Use the same acquisition settings for all probes.
-
Measure the mean fluorescence intensity of the labeled structures in each frame of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time (or frame number). The rate of fluorescence decay is an indicator of the probe's photostability. A slower decay indicates higher photostability.
-
Logical Comparison and Probe Selection
The choice between this compound and other Janelia Fluor probes will depend on the specific experimental requirements.
-
For single-color imaging of integrins with minimal phototoxicity and background , this compound is an excellent choice due to its far-red excitation and emission, which reduces cellular autofluorescence and is generally less phototoxic.
-
For multi-color imaging experiments , Bop-JF549 can be paired with spectrally distinct probes (e.g., GFP-tagged proteins or far-red probes). Its high brightness is advantageous for detecting low-abundance targets.
-
For applications requiring the highest possible fluorogenicity and lowest background , probes based on JF635 might be considered, as suggested by the performance of the JF635-HaloTag ligand.
-
For general intracellular protein labeling , Janelia Fluor dyes conjugated to self-labeling tags like HaloTag or SNAP-tag offer versatility and excellent performance. The choice of the specific JF dye will depend on the desired spectral properties and the specific requirements of the experiment. For instance, JF525-HaloTag ligand has been shown to have improved cell permeability compared to the JF549-HaloTag ligand.
References
- 1. A general method to improve fluorophores for live-cell and single-molecule microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BOP-JF549 | Fluorescent Integrin Probes | Tocris Bioscience [tocris.com]
- 3. The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores | Janelia Research Campus [janelia.org]
- 4. Janelia Fluor® HaloTag® Ligands | Janelia Fluor Dyes | Cell Imaging [worldwide.promega.com]
A Head-to-Head Battle of Far-Red Probes: Bop-JF646 vs. SiTMR for Live-Cell Imaging
For researchers, scientists, and drug development professionals at the forefront of cellular analysis, the choice of fluorescent probes is paramount to generating high-quality, reproducible data. In the arena of far-red live-cell imaging, two contenders have emerged as powerful tools: Bop-JF646 and SiTMR-based probes. This guide provides an objective comparison of their performance, supported by experimental data, to inform your selection for demanding applications such as tracking protein dynamics and super-resolution microscopy.
At the heart of this compound is the novel Janelia Fluor 646 (JF646), a fluorophore engineered for exceptional brightness and photostability.[1][2] this compound itself is a specific conjugate, a fluorescent dual α9β1/α4β1 integrin inhibitor, designed for no-wash experiments to track integrin receptors. SiTMR (Silicon-Tetramethylrhodamine) is another popular far-red dye known for its cell permeability and fluorogenic properties, making it a common choice for constructing various live-cell probes.[1][2] This comparison will focus on the core fluorophores, JF646 and SiTMR, as their photophysical properties are the primary determinants of performance in live-cell imaging.
Quantitative Performance Metrics: A Clear Winner in Brightness and Stability
Experimental data consistently demonstrates the superior performance of JF646 over SiTMR in key photophysical parameters. The brightness of a fluorophore is a product of its molar extinction coefficient (how well it absorbs light) and its quantum yield (how efficiently it emits fluorescence). JF646 exhibits a higher quantum yield than SiTMR, contributing to its overall superior brightness.[2] This translates to a stronger signal and better signal-to-noise ratio in imaging experiments.
| Photophysical Property | JF646 | SiTMR | Reference |
| Excitation Maximum (λex) | 646 nm | 643 nm | |
| Emission Maximum (λem) | 664 nm | 662 nm | |
| Quantum Yield (Φ) | 0.54 | 0.41 | |
| Molar Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | Not specified in provided results | |
| Brightness (ε x Φ) | Superior | Lower | |
| Photostability (Track Length) | ~2.2x longer than TMR | Not specified in provided results | |
| Localization Error (dSTORM) | 8.4 nm | 9.0 nm |
In single-molecule tracking experiments, proteins labeled with a JF549 ligand, a dye from the same family as JF646, demonstrated approximately double the brightness and a 2.2-fold longer track length compared to the traditional TMR ligand. While this is an indirect comparison, the underlying structural improvements in the Janelia Fluor series are consistent across different spectral variants. Furthermore, in direct comparative studies using HaloTag ligands, JF646 showed a significant improvement in brightness over SiTMR.
For super-resolution microscopy techniques like dSTORM, the higher photon output of JF646 allows for more precise localization of single molecules. In a direct comparison, HaloTag-H2B labeled with JF646 had a median localization error of 8.4 nm, while the same protein labeled with SiTMR had a median localization error of 9.0 nm.
Performance in Live-Cell Imaging: Signal-to-Noise Ratio
A key advantage of JF646-based probes is their performance in "no-wash" imaging protocols. These protocols are highly desirable as they minimize cell stress and are more amenable to high-throughput screening. In a direct comparison of HaloTag ligands, the JF646 conjugate exhibited significantly lower nonspecific background fluorescence compared to the SiTMR conjugate. This results in a superior signal-to-noise ratio, enabling clearer visualization of the target structures. The SiTMR ligand showed substantial extranuclear fluorescence, which can obscure the signal from the protein of interest.
Experimental Protocols
Below are generalized protocols for live-cell imaging using JF646 and SiTMR-based probes, based on common practices cited in the literature. Specific concentrations and incubation times may need to be optimized for your particular cell type and target protein.
General Live-Cell Imaging Protocol
Super-Resolution Microscopy (dSTORM) Protocol
For dSTORM imaging, the general labeling protocol is similar, but the imaging conditions are specialized to induce photoswitching of the fluorophores.
Conclusion
For researchers seeking the highest performance in live-cell imaging, particularly for applications requiring high brightness, photostability, and a superior signal-to-noise ratio, this compound and other probes based on the JF646 fluorophore present a compelling choice over SiTMR-based alternatives. The enhanced quantum yield and reduced nonspecific binding of JF646 translate to clearer images and more reliable quantitative data, especially in challenging single-molecule and super-resolution experiments. While SiTMR remains a viable option, the evidence suggests that for the most demanding live-cell imaging applications, the Janelia Fluor series, including this compound, offers a significant performance advantage.
References
Assessing the Cross-Reactivity of Bop-JF646: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for assessing the cross-reactivity of Bop-JF646, a fluorescent dual inhibitor of α9β1 and α4β1 integrins. Understanding the selectivity of such compounds is paramount for their application in targeted therapies and imaging.
This compound is a specialized chemical probe consisting of BOP, a dual antagonist for integrins α9β1 and α4β1, conjugated to the fluorophore Janelia Fluor® 646.[1][2][3][4] Integrins are a diverse family of heterodimeric cell surface receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in physiological and pathological processes, including inflammation, autoimmune diseases, and cancer.[5] The therapeutic and diagnostic potential of integrin inhibitors is thus tightly linked to their specificity for the target integrin(s) to minimize off-target effects.
This guide outlines the experimental protocols and data presentation necessary for a thorough cross-reactivity assessment of an integrin inhibitor, using published data for a well-characterized α4β1 inhibitor, BIO5192, as a representative example to illustrate the comparative data.
Comparative Binding Affinity
A critical step in characterizing an integrin inhibitor is to determine its binding affinity against a panel of different integrin subtypes. This is typically achieved through competitive binding assays, where the inhibitor's potency is measured by its ability to displace a known ligand from the integrin. The results are often expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
Below is a sample data table summarizing the binding affinities of the α4β1 inhibitor BIO5192 across a selection of integrins. A similar table should be generated for this compound to evaluate its selectivity.
| Integrin Subtype | Ligand Used in Assay | IC50 (nM) of BIO5192 |
| α4β1 (VLA-4) | VCAM-1/Fibronectin | 1.8 |
| α9β1 | VCAM-1/Tenascin-C | 138 |
| α2β1 | Collagen | 1053 |
| α4β7 | MAdCAM-1 | >500 |
| αIIbβ3 | Fibrinogen | >10,000 |
This table presents data for BIO5192, a selective α4β1 inhibitor, to exemplify how cross-reactivity data for this compound should be structured.
Experimental Protocols
To generate the comparative data, the following experimental methodologies are essential.
Cell Lines and Purified Integrins
A panel of cell lines, each endogenously or recombinantly expressing a specific integrin subtype, is required. Alternatively, purified integrin receptors can be used in solid-phase binding assays.
Example Cell Lines:
-
Jurkat cells: Expressing α4β1 and αLβ2 integrins.
-
K562 cells: Can be transfected to express specific integrins like α5β1.
-
RPMI8866 cells: Expressing α4β7 integrin.
-
HL60 cells: Expressing αMβ2 integrin.
Competitive Solid-Phase Binding Assay
This assay quantifies the ability of the test compound (e.g., this compound) to inhibit the binding of a specific ligand to a purified integrin coated on a microplate.
Protocol Outline:
-
Coating: Microplate wells are coated with a specific ligand for the integrin being tested (e.g., VCAM-1 for α4β1, MAdCAM-1 for α4β7).
-
Blocking: Non-specific binding sites are blocked using a solution like bovine serum albumin (BSA).
-
Competition: A fixed concentration of the purified integrin is pre-incubated with varying concentrations of the test compound before being added to the coated wells.
-
Detection: The amount of integrin bound to the ligand is quantified using an enzyme-linked immunosorbent assay (ELISA) with an antibody against one of the integrin subunits.
-
Analysis: The IC50 value is calculated from the resulting dose-response curve.
Cell Adhesion Assay
This assay measures the ability of the test compound to block the adhesion of integrin-expressing cells to a ligand-coated surface.
Protocol Outline:
-
Coating and Blocking: Similar to the solid-phase binding assay, microplate wells are coated with the appropriate ligand and blocked.
-
Cell Incubation: Integrin-expressing cells are pre-incubated with various concentrations of the test compound.
-
Adhesion: The cells are then added to the coated wells and allowed to adhere for a specific time.
-
Washing: Non-adherent cells are removed by washing.
-
Quantification: The number of adherent cells is quantified, often using a fluorescent dye or by measuring endogenous cellular enzyme activity.
-
Analysis: The IC50 value is determined from the dose-response curve.
Visualizing Experimental Workflow and Signaling
To better understand the experimental process and the biological context, the following diagrams are provided.
Integrin-ligand binding initiates intracellular signaling cascades that regulate various cellular functions. The diagram below illustrates a generalized integrin signaling pathway.
Conclusion
A thorough assessment of the binding profile of this compound against a panel of integrins is crucial for its reliable application in research and potential therapeutic development. By employing standardized competitive binding and cell adhesion assays, researchers can generate a comprehensive cross-reactivity profile. This data, when presented clearly, will enable an objective comparison with other integrin inhibitors and inform the design of future experiments. The high selectivity of an integrin antagonist is a key determinant of its utility and safety as a therapeutic agent.
References
A Head-to-Head Comparison: Bop-JF646 vs. Traditional Immunofluorescence for Integrin Labeling
For researchers, scientists, and drug development professionals investigating α9β1/α4β1 integrin signaling and trafficking, the choice of labeling methodology is critical for generating high-quality, reproducible data. This guide provides a quantitative comparison between the novel fluorogenic probe, Bop-JF646, and the conventional method of fluorescent antibody labeling for the detection of α9β1/α4β1 integrins.
This compound is a specialized fluorescent probe designed for the specific detection of dual α9β1/α4β1 integrins.[1][2] It comprises a high-affinity integrin inhibitor, BOP, conjugated to the bright and photostable fluorophore, Janelia Fluor 646.[1][2] A key feature of this compound is its fluorogenic nature, meaning it only exhibits significant fluorescence upon binding to its integrin target.[1] This property allows for "no-wash" experimental protocols, streamlining workflows and minimizing background fluorescence.
In contrast, traditional immunofluorescence (IF) for integrin labeling is a multi-step process involving fixation, permeabilization (for intracellular targets), primary antibody incubation, and subsequent detection with a fluorescently-labeled secondary antibody. While a well-established and versatile technique, it is often associated with higher background signal and a more laborious and time-consuming protocol.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of this compound compared to traditional fluorescent antibody labeling for α9β1/α4β1 integrin detection.
| Feature | This compound | Fluorescent Antibody Labeling |
| Target Specificity | High (dual α9β1/α4β1 inhibitor) | High (monoclonal or polyclonal antibodies) |
| Labeling Principle | Direct binding of a fluorogenic small molecule inhibitor | Indirect (primary and secondary antibody sandwich) |
| "No-Wash" Capability | Yes (fluorogenic nature minimizes unbound probe signal) | No (multiple wash steps required to remove unbound antibodies) |
| Signal-to-Noise Ratio | High | Moderate to High (dependent on antibody quality and wash efficiency) |
| Photostability | High (JF646 is a highly photostable dye) | Variable (dependent on the conjugated fluorophore) |
| Live-Cell Imaging | Yes | Possible, but can be challenging due to antibody cross-linking and internalization |
| Protocol Complexity | Low (single incubation step) | High (multiple incubation and wash steps) |
| Typical Protocol Time | 30-60 minutes | 4-24 hours |
Experimental Protocols
Detailed methodologies for both labeling techniques are provided below to allow for a comprehensive understanding of the experimental workflows.
This compound Labeling Protocol for Live-Cell Imaging
This protocol is adapted from methodologies described for live-cell imaging with fluorogenic probes.
Materials:
-
Cells expressing α9β1/α4β1 integrins
-
This compound
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Confocal or wide-field fluorescence microscope with appropriate filter sets for JF646 (Excitation/Emission: ~646 nm/664 nm)
Procedure:
-
Culture cells to the desired confluency in a suitable imaging dish or plate.
-
Prepare a working solution of this compound in live-cell imaging medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.
-
Remove the culture medium from the cells and replace it with the this compound containing imaging medium.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 30-60 minutes.
-
Image the cells directly without any wash steps. The fluorogenic nature of this compound ensures that only the bound probe will fluoresce, providing a high signal-to-noise ratio.
Traditional Immunofluorescence Protocol for Fixed-Cell Integrin Labeling
This is a general protocol for immunofluorescence and may require optimization based on the specific primary antibody and cell type.
Materials:
-
Cells expressing α9β1/α4β1 integrins
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α9β1 or α4β1 integrin
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 647)
-
Mounting medium with DAPI
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular targets).
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Image the cells using a confocal or wide-field fluorescence microscope.
Visualizing the Workflow and Signaling Pathway
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
A Comparative Guide to the Photostability of Bop-JF646 and Other Far-Red Dyes
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent probe with high photostability is critical for the success of demanding imaging applications such as live-cell tracking and super-resolution microscopy. This guide provides an objective comparison of the photostability of Bop-JF646, a fluorogenic dual α9β1/α4β1 integrin inhibitor, against other commonly used far-red fluorescent dyes. The information presented is supported by available experimental data to aid researchers in making informed decisions for their specific experimental needs.
Quantitative Photostability Comparison
The photostability of a fluorophore is its ability to resist photochemical destruction upon exposure to excitation light. Key metrics for quantifying photostability include the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) and the photobleaching quantum yield (the probability of a dye molecule being destroyed per absorbed photon). While direct, side-by-side quantitative photostability data for this compound is limited in the public domain, we can infer its performance based on its core fluorophore, Janelia Fluor 646 (JF646). The Janelia Fluor series of dyes are known for their exceptional brightness and photostability, attributed to the incorporation of four-membered azetidine rings into their structure.
A fluorinated analog of JF646, known as JF669, has been shown to exhibit even greater photostability compared to its parent compound.[1] This suggests a continuous effort to improve the photostability of this class of dyes. For the purpose of this comparison, we will consider the photostability of JF646 as a representative measure for this compound, while acknowledging that the attached BOP molecule may have a minor influence.
| Dye | Excitation Max (nm) | Emission Max (nm) | Relative Photostability (Qualitative) | Notes |
| This compound (JF646) | 655[2][3] | 672[2][3] | High | Described as bright and photostable, suitable for long time-course experiments. The azetidine rings in the JF dye series contribute to their high photostability. |
| Alexa Fluor 647 | 650 | 668 | High | A widely used and photostable far-red dye, often serving as a benchmark. |
| Cy5 | 649 | 670 | Moderate | Prone to blinking and photoswitching, which can be a limitation in some applications. |
| ATTO 647N | 644 | 669 | High | Known for its high photostability and brightness. |
| SiTMR | ~640-650 | ~660-670 | Moderate to High | A silicon-rhodamine dye, generally photostable but can show some background fluorescence. |
Note: The photostability of a dye can be influenced by its local environment, including the solvent, pH, and the biomolecule to which it is conjugated. The data presented here is for general comparative purposes.
Experimental Protocols
A common and robust method for quantifying the photostability of fluorescent dyes in a cellular context is Fluorescence Recovery After Photobleaching (FRAP).
Protocol: Measuring Photostability using FRAP
Objective: To determine the photobleaching rate and mobile fraction of a fluorescently labeled protein (e.g., integrins labeled with this compound) in live cells.
Materials:
-
Live cells expressing the target of interest.
-
This compound or other far-red dye-labeled probes.
-
Confocal laser scanning microscope equipped with a high-power laser for bleaching and a sensitive detector.
-
Live-cell imaging chamber with temperature and CO2 control.
-
Image analysis software (e.g., ImageJ, FIJI).
Methodology:
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for high-resolution microscopy. Label the cells with the far-red dye according to the manufacturer's protocol.
-
Microscope Setup:
-
Mount the dish on the microscope stage within the live-cell imaging chamber.
-
Identify cells with appropriate expression levels of the fluorescently labeled target.
-
Set the imaging parameters (laser power, exposure time, gain) to obtain a good signal-to-noise ratio while minimizing phototoxicity during pre- and post-bleach imaging.
-
-
Pre-Bleach Imaging: Acquire a series of images (typically 5-10 frames) of the region of interest (ROI) to establish a baseline fluorescence intensity.
-
Photobleaching: Use a high-intensity laser pulse to selectively photobleach a defined ROI within the cell.
-
Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached molecules diffuse into the bleached area.
-
Data Analysis:
-
Measure the fluorescence intensity of the bleached ROI, a non-bleached control region within the same cell, and a background region over time.
-
Normalize the fluorescence intensity of the bleached ROI to the pre-bleach intensity and correct for any photobleaching that occurred during post-bleach imaging using the control region.
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence recovery provides information about the mobility of the labeled molecules, while the extent of recovery indicates the mobile fraction. The decay in fluorescence of a continuously illuminated area can be used to calculate the photobleaching half-life.
-
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of the experimental process and the biological context of this compound, the following diagrams have been generated.
Caption: Experimental workflow for assessing dye photostability using FRAP.
Caption: Simplified integrin signaling pathway inhibited by this compound.
References
- 1. A general method to optimize and functionalize red-shifted rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence recovery after photobleaching (FRAP) [protocols.io]
- 3. Fluorescence Recovery after Photobleaching (FRAP) and its Offspring | Learn & Share | Leica Microsystems [leica-microsystems.com]
A Head-to-Head Comparison of Bop-JF646 and PA-JF646 for Cellular Tracking Applications
For researchers engaged in live-cell imaging and single-molecule tracking, the choice of fluorescent probe is paramount to the success of their experiments. This guide provides a detailed side-by-side comparison of two probes based on the Janelia Fluor 646 (JF646) scaffold: Bop-JF646 and PA-JF646. While both utilize the same bright and photostable fluorophore, their mechanisms of action and, consequently, their applications in tracking studies, are fundamentally different. This comparison aims to provide researchers, scientists, and drug development professionals with the objective data needed to select the appropriate tool for their specific research questions.
Overview of the Probes
This compound is a targeted fluorescent probe designed for tracking specific cell surface receptors. It is a conjugate of the Janelia Fluor 646 dye and "BOP," a small molecule that acts as a dual inhibitor for α9β1 and α4β1 integrins. This design renders this compound fluorogenic, meaning its fluorescence significantly increases upon binding to its integrin targets, which facilitates no-wash, live-cell imaging of these receptors. However, it is important to note that this compound has been withdrawn from sale for commercial reasons.
PA-JF646 is a photoactivatable fluorescent dye, meaning it remains in a non-fluorescent state until activated by a specific wavelength of light (typically around 405 nm). This property allows for precise temporal and spatial control over fluorescence, making it an exceptional tool for single-particle tracking photoactivated localization microscopy (sptPALM). PA-JF646 is typically used to label proteins of interest through self-labeling tags like HaloTag® or SNAP-tag®.
Quantitative Performance Data
The following table summarizes the key photophysical and application-specific properties of this compound and PA-JF646. Data for this compound is based on its constituent components, primarily the Janelia Fluor 646 dye, as direct quantitative data for the conjugate is limited.
| Feature | This compound | PA-JF646 | Source(s) |
| Fluorophore | Janelia Fluor 646 | Photoactivatable Janelia Fluor 646 | , |
| Targeting Mechanism | Binds to α9β1/α4β1 integrins | Covalent labeling of tagged proteins (e.g., HaloTag®, SNAP-tag®) | , |
| Activation Mechanism | Fluorogenic (fluorescence upon binding) | Photoactivation with ~405 nm light | , |
| Excitation Max. | ~655 nm (bound) | ~649-651 nm (after activation) | , |
| Emission Max. | ~672 nm (bound) | ~663-665 nm (after activation) | , |
| Quantum Yield (Φ) | 0.54 (for JF646) | Not explicitly stated after activation, but based on a bright fluorophore | |
| Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ (for JF646) | Not explicitly stated after activation | |
| Primary Application | Live-cell tracking of α9β1/α4β1 integrin receptors | Single-molecule tracking and super-resolution microscopy (sptPALM) of virtually any protein of interest | , |
| Cell Permeability | Yes | Yes | , |
| Wash Requirement | No-wash experiments are possible due to fluorogenicity | Washing is typically required to remove unbound probe before imaging | , |
Mechanism of Action and Experimental Workflow
The distinct mechanisms of this compound and PA-JF646 dictate their experimental workflows.
This compound: Targeted Tracking of Integrins
This compound's utility lies in its ability to specifically label and track endogenous or expressed α9β1/α4β1 integrins on the cell surface. The "BOP" moiety acts as a high-affinity ligand, and upon binding, the JF646 fluorophore undergoes a conformational change that leads to a significant increase in its fluorescence. This fluorogenic property is highly advantageous for live-cell imaging as it minimizes background fluorescence from unbound probes, often eliminating the need for wash steps that can perturb cellular processes.
PA-JF646: Photoactivated Tracking of Tagged Proteins
PA-JF646 offers greater versatility in the choice of target protein. Researchers can genetically fuse a self-labeling tag, such as HaloTag® or SNAP-tag®, to their protein of interest. The cells are then incubated with the PA-JF646 ligand, which covalently attaches to the tag. The key advantage of PA-JF646 is its photoactivation capability. The probe remains "dark" until illuminated with a brief pulse of light at ~405 nm. This allows for the stochastic activation of a sparse subset of molecules at any given time, enabling the tracking of individual proteins without the overwhelming fluorescence of a fully labeled population.
Experimental Protocols
This compound Live-Cell Imaging of Integrins (General Protocol)
Note: As this compound is discontinued, this protocol is a general guideline based on the properties of fluorogenic probes. A similar protocol was described for the related BOP-JF549 probe.
-
Cell Culture: Plate cells expressing the integrin of interest on a glass-bottom dish suitable for live-cell imaging.
-
Probe Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed imaging medium.
-
Labeling: Replace the culture medium with the this compound-containing imaging medium.
-
Incubation: Incubate the cells at 37°C for a sufficient time to allow for binding (e.g., 30-60 minutes).
-
Imaging: Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂. Image the cells using an appropriate laser line (e.g., 647 nm) and emission filter. Due to the fluorogenic nature, washing may not be necessary.
PA-JF646 Single-Particle Tracking (sptPALM) Protocol
This protocol is adapted from published studies using PA-JF646 for sptPALM.
-
Cell Culture and Transfection: Plate cells on a suitable imaging dish. Transfect the cells with a plasmid encoding the protein of interest fused to a HaloTag® or SNAP-tag®.
-
Probe Preparation: Prepare a stock solution of PA-JF646-HaloTag® ligand in DMSO. Dilute to a final concentration of approximately 100 nM in pre-warmed cell culture medium.
-
Labeling: Incubate the cells with the PA-JF646 ligand solution for 1 hour at 37°C.
-
Washing: Wash the cells three times with pre-warmed imaging medium to remove any unbound ligand.
-
Imaging:
-
Place the dish on the microscope stage equipped for live-cell imaging (37°C, 5% CO₂).
-
Use a low-power ~405 nm laser for photoactivation.
-
Use a higher-power laser (e.g., 633 nm or 640 nm) to excite the activated PA-JF646 molecules.
-
Acquire a time-lapse series of images with a sensitive camera. The 405 nm laser can be pulsed intermittently to activate new subsets of molecules as the previously activated ones photobleach.
-
-
Data Analysis: Use appropriate software to localize and track the single molecules in the acquired image series.
Conclusion
This compound and PA-JF646, while sharing a common fluorophore, are designed for distinct tracking applications. This compound is a specialized tool for studying the dynamics of α9β1/α4β1 integrins, offering the convenience of fluorogenic, no-wash imaging. Its discontinuation, however, limits its current accessibility. In contrast, PA-JF646 is a versatile and widely used probe for single-molecule tracking of any protein that can be tagged. Its photoactivatable nature provides exquisite control for sptPALM experiments, allowing researchers to visualize the movement of individual proteins in living cells with high precision. The choice between these or similar probes will ultimately depend on the specific biological question being addressed: the targeted investigation of a specific integrin versus the broader capability to track any protein of interest.
Safety Operating Guide
Navigating the Disposal of Bop-JF646: A Procedural Guide for Laboratory Personnel
Key Properties of Bop-JF646
A summary of the known properties of this compound is presented below. It is important to note that the toxicological properties of this compound have not been thoroughly investigated[1].
| Property | Value | Reference |
| Chemical Name | 2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)-5-(((1-((3R,5S)-5-(((S)-1-carboxy-2-(4-((pyrrolidine-1-carbonyl) | |
| Molecular Formula | C57H59N9O10SSi | |
| Molecular Weight | 1090.3 | |
| Appearance | Red solid | [2] |
| Excitation Maximum | 655 nm | |
| Emission Maximum | 672 nm | |
| Storage | Store at -20°C |
Experimental Workflow: Disposal of this compound
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound laboratory waste.
Detailed Disposal Procedures
Given that this compound is a chemical compound used in a laboratory setting, its disposal should be managed as hazardous chemical waste. The following steps provide a detailed protocol for its handling and disposal.
Waste Segregation and Collection
Proper segregation of waste at the source is a critical first step in ensuring safe and compliant disposal.
-
Liquid Waste :
-
Aqueous Solutions : Collect all aqueous solutions containing this compound in a designated, leak-proof container labeled for aqueous chemical waste. Do not dispose of these solutions down the drain.
-
Organic Solvent Solutions : If this compound is dissolved in an organic solvent, collect it in a separate, designated waste container for flammable or halogenated solvents, as appropriate. Never mix incompatible waste streams.
-
-
Solid Waste :
-
Contaminated labware such as pipette tips, microfuge tubes, and gloves should be collected in a designated solid chemical waste container. This container should be clearly labeled and lined with a durable plastic bag.
-
-
Sharps Waste :
-
Any sharps, including needles, syringes, glass slides, and cover slips, that are contaminated with this compound must be disposed of in a puncture-resistant sharps container. These containers should be clearly labeled as containing chemically contaminated sharps.
-
Container Labeling and Storage
Accurate and clear labeling of waste containers is essential for safety and regulatory compliance.
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and a detailed description of the contents, including the full chemical name "this compound" and any other chemical constituents.
-
Keep waste containers securely closed except when adding waste.
-
Store all hazardous waste containers in a designated and well-ventilated secondary containment area to prevent spills and accidental exposure.
Final Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
Once a waste container is full, it should be securely sealed.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. EHS is responsible for ensuring that the waste is disposed of in accordance with all local, state, and federal regulations.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these general guidelines:
-
Spill :
-
Alert others in the vicinity and evacuate the immediate area if necessary.
-
If the spill is small and you are trained to handle it, wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Absorb the spill with an inert absorbent material and collect the contaminated material in a sealed container for hazardous waste disposal.
-
For large spills, contact your institution's EHS or emergency response team immediately.
-
-
Exposure :
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion : Rinse mouth with water and seek immediate medical attention.
-
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Personal protective equipment for handling Bop-JF646
Essential Safety and Handling Guide for Bop-JF646
This document provides crucial safety and logistical information for the handling and disposal of this compound, a fluorescent dual α9β1/α4β1 integrin inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and effective experimental application.
Personal Protective Equipment (PPE) and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not available, the following PPE recommendations are based on the safety guidelines for its components: a BOP (integrin inhibitor) small molecule and the Janelia Fluor™ 646 fluorescent dye. These are standard precautions for handling potent, fluorescently-labeled small molecule compounds in a laboratory setting.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses | Protects eyes from splashes of the compound in solution. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents skin contact with the compound. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in solution. Use a fume hood when handling the solid compound or large volumes of solution. | Minimizes inhalation of any aerosols or dust. |
General Handling Precautions:
-
Work Area: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Aerosol/Dust Prevention: Avoid the formation of dust and aerosols.
-
Hygiene: Wash hands thoroughly after handling.
-
Emergency Equipment: Ensure a safety shower and eye wash station are readily accessible.
First Aid Measures
In the event of exposure, follow these first aid guidelines:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists. |
| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Do not induce vomiting. Call a physician. |
| Inhalation | If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
Storage and Disposal Plan
Storage:
-
Store this compound at -20°C.[1]
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Protect from light.
Disposal:
-
Dispose of waste product and contaminated materials in accordance with local, state, and federal regulations.
-
It is recommended to use a licensed professional waste disposal service to dispose of this material.
-
Do not allow the material to enter drains or waterways.
Experimental Protocol: In Vitro Cell Staining and Imaging
This protocol provides a general procedure for staining live cells with this compound for fluorescence microscopy. Optimization may be required depending on the cell type and experimental goals.
Materials:
-
This compound
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets for Janelia Fluor™ 646 (Excitation max: 646 nm, Emission max: 664 nm)
Procedure:
-
Prepare this compound Staining Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO. For example, to make a 1 mM stock solution, dissolve 1.09 mg of this compound (MW: 1090.3 g/mol ) in 1 mL of DMSO.
-
Dilute the stock solution to the desired final working concentration (e.g., 1-10 µM) in pre-warmed cell culture medium.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the this compound staining solution to the cells and ensure complete coverage.
-
Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time may vary.
-
-
Washing (Optional):
-
This compound is a fluorogenic probe, meaning its fluorescence increases upon binding to its target integrins, which may reduce the need for extensive washing and minimize background fluorescence.
-
If high background is observed, aspirate the staining solution and wash the cells 2-3 times with warm PBS or culture medium.
-
-
Imaging:
-
After the final wash, add fresh pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for Janelia Fluor™ 646 (e.g., Cy5 filter set).
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a dual inhibitor of α9β1 and α4β1 integrins.[2][3] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion and play crucial roles in cell signaling, migration, and proliferation. Upon binding to their extracellular ligands, integrins cluster and activate intracellular signaling cascades. The BOP component of this compound blocks the binding of natural ligands to α9β1 and α4β1 integrins, thereby inhibiting their downstream signaling.
The diagram below illustrates the general signaling pathways initiated by α9β1 and α4β1 integrins, which are inhibited by this compound.
Caption: Inhibition of α9β1/α4β1 integrin signaling by this compound, blocking downstream pathways that regulate cell migration.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for evaluating the inhibitory effect of this compound on integrin-mediated cell adhesion and migration.
Caption: A standard workflow for determining the efficacy of this compound as an inhibitor of cell adhesion and migration.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
